molecular formula C6H11N3 B1269732 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 400756-31-2

1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1269732
CAS No.: 400756-31-2
M. Wt: 125.17 g/mol
InChI Key: YMMVIBHFGRZKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,5-dimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-6(3-7)4-8-9(5)2/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMVIBHFGRZKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355953
Record name 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400756-31-2
Record name 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,5-dimethyl-1H-pyrazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to yield the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This intermediate is subsequently converted to the target primary amine via reductive amination. This guide furnishes detailed experimental protocols, quantitative data analysis, and a visual representation of the synthetic pathway to facilitate its implementation in a laboratory setting.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide array of pharmaceutical agents due to their diverse biological activities. The title compound, this compound, features a primary amine functionality attached to a substituted pyrazole core, making it a versatile synthon for the introduction of this pharmacophoric scaffold into larger, more complex molecules. This guide delineates a reliable and reproducible synthetic route, providing researchers with the necessary information to access this important chemical entity.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence as illustrated below. The initial step involves the electrophilic formylation of the electron-rich pyrazole ring at the C4-position, followed by the conversion of the aldehyde group to a primary amine.

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole Aldehyde 1,5-dimethyl-1H-pyrazole-4-carbaldehyde 1,5-dimethyl-1H-pyrazole->Aldehyde Vilsmeier_Reagent POCl3, DMF Amine This compound Aldehyde->Amine Ammonia NH3, Reducing Agent

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds.[1] In this step, 1,5-dimethyl-1H-pyrazole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 4-position of the pyrazole ring.

Experimental Workflow:

Vilsmeier_Workflow A Cool DMF in an ice bath B Add POCl3 dropwise to form the Vilsmeier reagent A->B C Add 1,5-dimethyl-1H-pyrazole to the reagent B->C D Heat the reaction mixture C->D E Quench the reaction with ice water D->E F Neutralize with a base (e.g., NaHCO3) E->F G Extract the product with an organic solvent F->G H Purify by column chromatography or recrystallization G->H

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Protocol:

  • To a stirred solution of anhydrous N,N-dimethylformamide (3.0 eq.) in a round-bottom flask cooled in an ice-salt bath (0-5 °C), phosphorus oxychloride (1.5 eq.) is added dropwise, ensuring the temperature does not exceed 10 °C. The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • 1,5-dimethyl-1H-pyrazole (1.0 eq.) is then added portion-wise to the reaction mixture.

  • After the addition is complete, the reaction mixture is heated to 60-70 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data for Vilsmeier-Haack Formylation of Pyrazoles (Analogous Reactions):

ReactantReagentsTemperature (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazolePOCl₃, DMF60-65465[2]
1-Methyl-3-substituted-phenyl-1H-pyrazole hydrazonePOCl₃, DMF805-6Excellent[1]
1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃, DMF1202Good[1]
Step 2: Synthesis of this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[3][4][5][6] In this step, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is reacted with an ammonia source, and the resulting imine intermediate is reduced in situ to the target primary amine using a suitable reducing agent.

Experimental Workflow:

Reductive_Amination_Workflow A Dissolve the aldehyde in a suitable solvent (e.g., methanol) B Add an ammonia source (e.g., NH4OAc or aqueous NH3) A->B C Add a reducing agent (e.g., NaBH4 or NaBH3CN) B->C D Stir at room temperature C->D E Quench the reaction D->E F Extract the product E->F G Purify the amine F->G

Figure 3: Experimental workflow for the reductive amination.

Detailed Protocol:

  • To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol, an excess of an ammonia source, such as ammonium acetate (5-10 eq.) or a concentrated aqueous solution of ammonia, is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • A reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

  • The reaction is stirred at room temperature for an additional 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is basified with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to a pH of >10.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data for Reductive Amination of Aldehydes (General and Analogous Reactions):

Carbonyl CompoundAmine SourceReducing AgentSolventYield (%)Reference
Various AldehydesAqueous NH₃H₂ (in situ Co catalyst)-High selectivity[6]
Ketones and AldehydesAqueous NH₃H₂ (Fe catalyst)WaterGood[4]
AldehydesPrimary AminesNaBH₄Methanol-[3]

Conclusion

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. The two-step sequence, involving a Vilsmeier-Haack formylation followed by reductive amination, utilizes well-established and scalable reactions. The provided experimental protocols and workflows, supported by data from analogous transformations, are intended to enable researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors. Careful optimization of reaction conditions for each specific substrate is recommended to achieve maximum yields and purity.

References

Spectroscopic Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the predicted and anticipated spectroscopic data for 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. These values are derived from computational predictions and comparison with experimentally determined data for structurally similar pyrazole-containing molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5s1HPyrazole C3-H
~3.8-4.0s2H-CH₂-NH₂
~3.7-3.8s3HN1-CH₃
~2.2-2.4s3HC5-CH₃
~1.5-2.5br s2H-NH₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~148-150Pyrazole C5
~138-140Pyrazole C3
~110-115Pyrazole C4
~40-45-CH₂-NH₂
~35-40N1-CH₃
~10-15C5-CH₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Anticipated IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000WeakC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1550MediumC=N, C=C stretch (pyrazole ring)
1450-1350MediumC-H bend (aliphatic)
1300-1200MediumC-N stretch

Sample preparation: KBr pellet or thin film.

Table 4: Expected Mass Spectrometry Data
m/zInterpretation
[M+H]⁺Molecular ion peak
[M-NH₂]⁺Loss of the amino group
Fragments corresponding to the pyrazole ringCharacteristic fragmentation pattern of the dimethylpyrazole moiety

Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Physical and chemical properties of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the pyrazole derivative, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from its close structural analogue, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, to provide valuable comparative insights. Furthermore, a detailed, proposed synthetic pathway for this compound is outlined, based on established synthetic methodologies for pyrazole derivatives. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The structural versatility of the pyrazole scaffold allows for a wide range of substitutions, leading to compounds with activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on the specific derivative, this compound, providing a detailed summary of its chemical and physical characteristics to support further research and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and a Structural Analogue.

PropertyThis compound (Predicted)1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine (CAS: 936939-85-4)[]
Molecular Formula C7H13N3C7H13N3[]
Molecular Weight 139.20 g/mol 139.2 g/mol []
IUPAC Name (1,5-dimethyl-1H-pyrazol-4-yl)methanamine1-(1,5-dimethylpyrazol-4-yl)ethanamine[]
Boiling Point Not available234.357°C at 760 mmHg[]
Density Not available1.103 g/cm³[]
Solubility Expected to be soluble in polar organic solvents.Not available
pKa Not availableNot available
Appearance Not availableNot available

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not currently published. However, a plausible and efficient synthetic route can be proposed based on well-established reactions for the functionalization of pyrazole rings. The proposed pathway involves a two-step process starting from the commercially available 1,5-dimethyl-1H-pyrazole.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through the following key transformations:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the 1,5-dimethyl-1H-pyrazole ring.

  • Reductive Amination: Conversion of the resulting aldehyde to the corresponding primary amine.

Detailed Experimental Protocols

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from general protocols for the Vilsmeier-Haack formylation of electron-rich heterocyclic compounds.

  • Materials:

    • 1,5-dimethyl-1H-pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Add a solution of 1,5-dimethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.[2]

Step 2: Synthesis of this compound

This procedure is a standard reductive amination protocol.

  • Materials:

    • 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

    • Ammonium acetate or aqueous ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH) or other suitable solvent

    • Hydrochloric acid (HCl) (for salt formation and purification, optional)

    • Sodium hydroxide (NaOH) solution

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in methanol.

    • Add an excess of ammonium acetate or aqueous ammonia to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Carefully add sodium cyanoborohydride or sodium triacetoxyborohydride in portions to the reaction mixture.

    • Continue stirring at room temperature overnight, monitoring the reaction by TLC.

    • Quench the reaction by the careful addition of water.

    • Acidify the mixture with hydrochloric acid and then basify with a sodium hydroxide solution to a pH > 10.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Visualization of Synthetic Workflow

The proposed synthetic pathway can be visualized as a straightforward two-step process.

G Proposed Synthesis of this compound cluster_0 Starting Material cluster_1 Step 1: Vilsmeier-Haack Formylation cluster_2 Step 2: Reductive Amination 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole-4-carbaldehyde 1,5-dimethyl-1H-pyrazole-4-carbaldehyde 1,5-dimethyl-1H-pyrazole->1,5-dimethyl-1H-pyrazole-4-carbaldehyde POCl3, DMF This compound This compound 1,5-dimethyl-1H-pyrazole-4-carbaldehyde->this compound NH3, NaBH3CN

Caption: Proposed two-step synthesis of the target compound.

Signaling Pathways and Biological Activity

Currently, there is no published information available that directly implicates this compound in any specific biological signaling pathways. However, the broader class of pyrazole-containing molecules has been shown to interact with a variety of biological targets. Further research, including biological screening and mechanism of action studies, is required to elucidate the potential pharmacological profile of this compound.

Conclusion

This technical guide has compiled the available and predicted information on the physical and chemical properties of this compound. While direct experimental data is sparse, the provided information on its structural analogue and a proposed synthetic route offer a solid foundation for researchers to initiate further investigation into this compound. The synthesis is expected to be achievable through standard organic chemistry techniques. Future studies should focus on the experimental validation of its properties and the exploration of its biological activities to determine its potential as a lead compound in drug discovery programs.

References

Navigating the Void: A Technical Guide to the Anticipated Mechanism of Action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated mechanism of action studies for the specific compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine are not available in the public domain. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for structurally related pyrazole derivatives to offer a predictive framework for researchers, scientists, and drug development professionals. The methodologies and potential biological activities outlined herein are based on extensive research into the broader class of pyrazole-containing compounds.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates.[1][2][3] The versatility of the pyrazole scaffold allows for diverse pharmacological activities, ranging from anti-inflammatory and analgesic effects to anticancer and antipsychotic properties.[1][2][3][4] The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

Predicted Pharmacological Profile of this compound

Based on the activities of analogous compounds, this compound could potentially interact with a variety of biological targets. The presence of the methanamine group at the 4-position of the pyrazole ring is a key feature that may drive its interactions.

Potential as a Kinase Inhibitor

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Illustrative Signaling Pathway for Kinase Inhibition by a Pyrazole Derivative:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazole Pyrazole Derivative (e.g., this compound) Pyrazole->Raf Inhibition G A Synthesize & Purify This compound B Broad Target Screening (e.g., Kinase Panel, GPCR Panel) A->B C Identify Primary Hits (Targets with significant binding/activity) B->C D Dose-Response & Selectivity Assays (Determine IC50/EC50, Ki) C->D E Cell-Based Functional Assays (Confirm activity in a biological context) D->E F Mechanism of Action Studies (e.g., Signaling pathway analysis, biomarker studies) E->F

References

Initial Biological Screening of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine and Related Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of derivatives based on the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde core, a key precursor to 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. This document details the synthesis, experimental protocols for biological evaluation, and presents key cytotoxicity data for a series of related Schiff base derivatives. Furthermore, it visualizes relevant experimental workflows and potential signaling pathways implicated in the biological activity of this class of compounds.

Data Presentation: Cytotoxicity of Pyrazole-Based Schiff Base Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of Schiff base derivatives of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde against human lung (A549) and colon (Caco-2) cancer cell lines. The data is presented as IC50 values (µM), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureIC50 (µM) vs. A549IC50 (µM) vs. Caco-2
5d Schiff base derivative48.61 ± 0.14-
5e Schiff base derivative47.74 ± 0.2040.99 ± 0.20
7a Schiff base derivative49.40 ± 0.1842.42 ± 0.18
Doxorubicin Reference Drug-54.94 ± 0.16

Data sourced from a study on pyrazole-based Schiff bases, which demonstrated cytotoxic activities against lung (A549) and colon (Caco-2) human cancer cell lines[1].

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives are crucial for reproducibility and further development.

Synthesis of Pyrazole-4-carbaldehyde Derivatives

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3]

General Procedure:

  • To a cooled (0-5 °C) solution of a substituted pyrazole in dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring.

  • The reaction mixture is then heated, typically at reflux, for a specified period (e.g., 4 hours).[2]

  • After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a base, such as a sodium hydroxide solution.

  • The resulting precipitate, the pyrazole-4-carbaldehyde derivative, is collected by filtration, washed with water, and purified, often by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.

General Procedure:

  • An equimolar mixture of a pyrazole-4-carbaldehyde derivative and a primary amine is dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the reaction.

  • The reaction mixture is refluxed for a period of time, and the progress of the reaction is monitored (e.g., by thin-layer chromatography).

  • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed, and recrystallized.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol Overview:

  • Cell Seeding: Cancer cells (e.g., A549, Caco-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method or broth microdilution method.

Agar Well Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Wells are created in the agar using a sterile borer.

  • A specific concentration of the test compound dissolved in a suitable solvent is added to each well.

  • The plates are incubated under appropriate conditions for the microorganism.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of pyrazole derivatives and a potential signaling pathway they may influence.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 1,5-Dimethyl-1H-pyrazole vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier aldehyde 1,5-Dimethyl-1H-pyrazole -4-carbaldehyde vilsmeier->aldehyde condensation Condensation aldehyde->condensation amine Primary Amine amine->condensation schiff_base Schiff Base Derivative condensation->schiff_base cytotoxicity Cytotoxicity Assay (e.g., MTT) schiff_base->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) schiff_base->antimicrobial data_analysis Data Analysis (IC50 / MIC) cytotoxicity->data_analysis antimicrobial->data_analysis

Caption: Workflow for the synthesis and biological screening of pyrazole derivatives.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: Postulated EGFR signaling pathway inhibition by pyrazole derivatives.

References

Synthesis of Novel 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel analogs of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document outlines detailed experimental protocols for the key synthetic transformations, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Synthetic Strategy Overview

The primary synthetic route to access this compound and its N-substituted analogs involves a two-step sequence starting from the readily available 1,5-dimethyl-1H-pyrazole. The key steps are:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring to yield the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Reductive Amination: Reaction of the pyrazole-4-carbaldehyde with a variety of primary and secondary amines in the presence of a suitable reducing agent to afford the target methanamine analogs.

This strategy offers a versatile and efficient approach to a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)

Reaction: Vilsmeier-Haack Formylation

Procedure:

To a stirred solution of dimethylformamide (DMF, 3 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 1,5-dimethyl-1H-pyrazole (1 equivalent) in the same solvent is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 60-80 °C) for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a stirred mixture of ice and water. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.

General Procedure for the Synthesis of this compound Analogs (Target Compounds)

Reaction: Reductive Amination

Procedure:

To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1.1-1.5 equivalents) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM) is added a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN). For reactions with NaBH₄, the imine is often pre-formed by stirring the aldehyde and amine together for a period of time (e.g., 1-2 hours) before the addition of the reducing agent. For reactions with NaBH(OAc)₃ or NaBH₃CN, all reagents can often be combined in a one-pot fashion. A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted this compound analog.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the key intermediate and a selection of its methanamine analogs.

Table 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

EntryStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Spectroscopic Data
11,5-Dimethyl-1H-pyrazolePOCl₃, DMFDCM36085¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H), 7.80 (s, 1H), 3.85 (s, 3H), 2.55 (s, 3H). ¹³C NMR (CDCl₃, 101 MHz): δ 185.2, 149.5, 140.1, 118.5, 36.2, 11.8.

Table 2: Synthesis of this compound Analogs

EntryAmineReducing AgentSolventTime (h)Temp (°C)Yield (%)Spectroscopic Data
2aBenzylamineNaBH(OAc)₃DCM16RT92¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 7.20 (s, 1H), 3.80 (s, 2H), 3.75 (s, 3H), 3.65 (s, 2H), 2.40 (s, 3H).
2bAnilineNaBH(OAc)₃DCE24RT88¹H NMR (CDCl₃, 400 MHz): δ 7.22 (t, J = 7.8 Hz, 2H), 7.15 (s, 1H), 6.75 (t, J = 7.3 Hz, 1H), 6.65 (d, J = 7.8 Hz, 2H), 4.25 (d, J = 5.5 Hz, 2H), 3.70 (s, 3H), 2.45 (s, 3H).
2cMorpholineNaBH(OAc)₃DCM18RT95¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 1H), 3.70 (t, J = 4.6 Hz, 4H), 3.65 (s, 3H), 3.30 (s, 2H), 2.50 (t, J = 4.6 Hz, 4H), 2.40 (s, 3H).
2dCyclohexylamineNaBH₄MeOH12RT90¹H NMR (CDCl₃, 400 MHz): δ 7.20 (s, 1H), 3.75 (s, 3H), 3.60 (s, 2H), 2.50-2.40 (m, 1H), 2.45 (s, 3H), 1.90-1.60 (m, 5H), 1.30-1.00 (m, 5H).

Visualization of Pathways and Workflows

Synthetic Workflow

Synthetic_Workflow start 1,5-Dimethyl-1H-pyrazole intermediate 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde start->intermediate Vilsmeier-Haack (POCl3, DMF) product This compound Analogs intermediate->product Reductive Amination ([H]) amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: General synthetic workflow for the preparation of target analogs.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Combine Aldehyde\nand Amine in Solvent Combine Aldehyde and Amine in Solvent Add Reducing Agent\n(e.g., NaBH(OAc)3) Add Reducing Agent (e.g., NaBH(OAc)3) Combine Aldehyde\nand Amine in Solvent->Add Reducing Agent\n(e.g., NaBH(OAc)3) Stir at Room Temperature Stir at Room Temperature Add Reducing Agent\n(e.g., NaBH(OAc)3)->Stir at Room Temperature Quench Reaction Quench Reaction Stir at Room Temperature->Quench Reaction Extract with\nOrganic Solvent Extract with Organic Solvent Quench Reaction->Extract with\nOrganic Solvent Dry and Concentrate Dry and Concentrate Extract with\nOrganic Solvent->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization\n(NMR, MS, IR) Characterization (NMR, MS, IR) Column Chromatography->Characterization\n(NMR, MS, IR)

Caption: Step-by-step experimental workflow for the reductive amination.

Potential Signaling Pathways of Pyrazole Analogs

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_JAK_STAT JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression &\nCell Survival Gene Expression & Cell Survival ERK->Gene Expression &\nCell Survival Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Inflammation &\nImmune Response Inflammation & Immune Response STAT->Inflammation &\nImmune Response Pyrazole Pyrazole Analog Pyrazole->PI3K Inhibition Pyrazole->MEK Inhibition Pyrazole->JAK Inhibition

In silico modeling of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" interactions

Author: BenchChem Technical Support Team. Date: December 2025

In Silico Modeling of Pyrazole Derivative Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to model the interactions of pyrazole-containing small molecules with their protein targets. Given the limited publicly available interaction data for "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine," this document will utilize a representative case study of a pyrazole derivative with known biological activity to illustrate the core principles and protocols of in silico drug discovery.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze small molecule-protein interactions.[1] By simulating these interactions at a molecular level, researchers can gain insights into binding affinities, mechanisms of action, and potential off-target effects, thereby accelerating the identification and optimization of lead compounds.[1] Key techniques in this field include molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, and molecular dynamics (MD) simulations, which provide a detailed view of the dynamic behavior of the protein-ligand complex over time.

The pyrazole scaffold is a common motif in many clinically approved drugs and investigational compounds, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. The versatility of the pyrazole ring allows for diverse chemical modifications, making it a frequent subject of drug design and discovery efforts.

Case Study: Pyrazole Derivative as a Kinase Inhibitor

To illustrate the in silico modeling workflow, we will consider a hypothetical pyrazole derivative, "PZ-1," designed as an inhibitor for a protein kinase, a common target class for this scaffold. We will assume that PZ-1 has been synthesized and tested in vitro, yielding quantitative data on its inhibitory activity.

Data Presentation

A crucial first step in any in silico project is the collection and organization of all relevant data. This includes the chemical structure of the ligand, the structure of the protein target, and quantitative interaction data.

Compound IDTarget ProteinAssay TypeIC50 (nM)pIC50 (-log(IC50))
PZ-1Kinase XBiochemical507.3

Experimental Protocols

This section details the standard computational procedures for molecular docking and molecular dynamics simulations. These protocols are generalized and may require optimization based on the specific protein-ligand system under investigation.

Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand to a protein target.[2]

Objective: To predict the binding pose of PZ-1 in the active site of Kinase X and estimate its binding affinity.

Tools:

  • AutoDock Vina: A widely used open-source program for molecular docking.

  • PyMOL or UCSF Chimera: Molecular visualization software.

  • Open Babel: A chemical toolbox for converting file formats.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of PZ-1. This can be done by sketching the molecule in a chemical drawing software and saving it in a common format like .mol or .sdf.

    • Use Open Babel to convert the ligand file to the .pdbqt format, which is required by AutoDock Vina. This step also adds partial charges and defines rotatable bonds.

  • Receptor Preparation:

    • Download the 3D structure of Kinase X from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Convert the prepared protein structure to the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of Kinase X. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared ligand and receptor files, as well as the grid box parameters.

    • The program will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the predicted binding poses in PyMOL or UCSF Chimera.

    • Analyze the interactions between PZ-1 and Kinase X, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.

Objective: To assess the stability of the predicted binding pose of PZ-1 and characterize its dynamic interactions with Kinase X.

Tools:

  • GROMACS or AMBER: Popular software packages for performing MD simulations.

  • A suitable force field: (e.g., CHARMM36, AMBER) for describing the interatomic forces.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the PZ-1-Kinase X complex as the starting structure.

    • Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Solvate the system by adding water molecules.

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[3]

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.[3]

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns). During this phase, the trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA) to estimate the binding affinity.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships in a clear and concise manner. The following diagrams are generated using the DOT language and adhere to the specified styling guidelines.

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation docking Docking Simulation ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis system_setup System Setup pose_analysis->system_setup equilibration Equilibration system_setup->equilibration production_md Production MD equilibration->production_md trajectory_analysis Trajectory Analysis production_md->trajectory_analysis

Caption: General workflow for in silico modeling of protein-ligand interactions.

Kinase_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf (Kinase X) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation pz1 PZ-1 pz1->raf

Caption: A representative kinase signaling pathway inhibited by the pyrazole derivative PZ-1.

References

The 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1] Its inherent physicochemical properties and synthetic tractability make it a "privileged scaffold" in drug discovery. This technical guide focuses on the promising, yet underexplored, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine core. While direct, in-depth research on this specific scaffold is limited, this document extrapolates from the vast body of knowledge on related pyrazole derivatives to provide a comprehensive overview of its potential. This guide will cover plausible synthetic routes, potential biological activities with illustrative quantitative data from analogous compounds, and general structure-activity relationship (SAR) principles applicable to this scaffold.

Introduction to the Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of properties, including the ability to act as both hydrogen bond donors and acceptors, and to engage in various non-covalent interactions with biological targets.[1] Consequently, pyrazole-containing molecules exhibit a remarkable diversity of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Several marketed drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, feature a pyrazole core, underscoring its clinical significance.[1]

The 1,5-dimethyl-1H-pyrazol-4-yl)methanamine scaffold incorporates key structural features that are attractive for medicinal chemistry:

  • A fully substituted pyrazole ring: The methyl groups at the 1 and 5 positions can enhance metabolic stability and provide specific steric interactions within a binding pocket.

  • A 4-aminomethyl substituent: This primary amine serves as a crucial handle for further chemical modifications, allowing for the introduction of a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of the this compound Scaffold

A potential synthetic pathway is outlined below:

G A 1,3-Dicarbonyl Compound C 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde A->C Condensation B Methylhydrazine B->C D Reductive Amination C->D Ammonia, Reducing Agent E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation based on general procedures for pyrazole synthesis and reductive amination.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

  • To a solution of a suitable 1,3-dicarbonyl precursor (e.g., a formyl-β-ketoester) in a protic solvent such as ethanol, add an equimolar amount of methylhydrazine.

  • The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

  • Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like methanol.

  • Add an excess of a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the careful addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The final product, this compound, can be purified by column chromatography or by salt formation and recrystallization.

Potential Biological Activities and Quantitative Data of Related Pyrazole Derivatives

While specific biological data for the this compound scaffold is not available, the broader class of pyrazole derivatives has been extensively studied against a multitude of biological targets. The following table summarizes quantitative data for various pyrazole-containing compounds, illustrating the potential therapeutic applications of this scaffold.

Compound ClassTargetBiological ActivityIC₅₀/EC₅₀Reference
5-Amino-1H-pyrazole-4-carboxamidesFGFR1, FGFR2, FGFR3Enzyme Inhibition46 nM, 41 nM, 99 nM[4]
Pyrazole-phthalazine hybridsα-glucosidaseEnzyme Inhibition13.66 µM[5]
1,5-DiarylpyrazolesCyclooxygenase-2 (COX-2)Enzyme InhibitionVaries (nM to µM range)[6]
Pyrazole-based compoundsCheckpoint Kinase 1 (CHK1)Enzyme Inhibition0.013 µM (in Z-138 cells)[7]
N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) AcetamidesDprE1 (M. tuberculosis)Enzyme Inhibition0.78-1.56 µM (MIC)[8]

Disclaimer: The data presented in this table is for structurally related pyrazole derivatives and is intended to be illustrative of the potential of the this compound scaffold. The actual biological activity of derivatives of this specific scaffold would require experimental validation.

Structure-Activity Relationships (SAR) of Pyrazole Derivatives

The aminomethyl group at the 4-position of the this compound scaffold provides a versatile point for chemical modification to explore SAR. General SAR principles derived from the broader pyrazole literature suggest that:

  • N-Acylation: Acylation of the primary amine can introduce a variety of substituents that can interact with different regions of a target's binding site. The nature of the acyl group (e.g., aromatic, aliphatic, heterocyclic) can significantly impact potency and selectivity.[9][10]

  • N-Alkylation/N-Arylation: Introduction of alkyl or aryl groups on the amine can modulate lipophilicity and steric bulk, influencing pharmacokinetic properties and target engagement.

  • Formation of Ureas, Thioureas, and Sulfonamides: These functional groups can introduce additional hydrogen bonding capabilities and have been successfully employed in the design of potent enzyme inhibitors.[11]

G cluster_0 Target Scaffold cluster_1 Derivatization Strategies Scaffold This compound N-Acylation N-Acylation Scaffold->N-Acylation Modulate H-bonding N-Alkylation N-Alkylation Scaffold->N-Alkylation Tune Lipophilicity Urea Formation Urea Formation Scaffold->Urea Formation Introduce new interactions

Caption: Key derivatization strategies for SAR studies of the scaffold.

Potential Signaling Pathway Modulation

Given the prevalence of pyrazole derivatives as kinase inhibitors, it is plausible that compounds derived from the this compound scaffold could modulate intracellular signaling pathways. For instance, many small molecule kinase inhibitors target the ATP-binding pocket of kinases, thereby inhibiting downstream signaling cascades that are often dysregulated in diseases like cancer.

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., MAPK) Receptor_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->Receptor_Kinase

Caption: Hypothetical modulation of a kinase signaling pathway by a pyrazole derivative.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While direct experimental data for this specific core is currently lacking in the public domain, the extensive and successful history of pyrazole derivatives in medicinal chemistry provides a strong rationale for its exploration. The synthetic accessibility and the presence of a versatile chemical handle in the form of a primary amine make this scaffold an attractive candidate for the generation of compound libraries for screening against a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

Investigating the core structure of pyrazole derivatives for drug design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive investigation into the core structure of pyrazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to empower researchers in the field of drug discovery and development.

The Pyrazole Scaffold: Structural Features and Significance

The pyrazole ring's unique electronic and steric properties make it an attractive moiety for drug design. It can act as a bioisostere for other aromatic systems, offering advantages in modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The two nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1][3] This inherent adaptability has led to the incorporation of the pyrazole core into a wide array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[4][5][6]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core is a well-established area of organic synthesis, with numerous methodologies available to generate diverse derivatives.

Knorr Pyrazole Synthesis

A classic and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] This versatile reaction allows for the introduction of a wide range of substituents on the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3,5-substituted Pyrazole

  • Reaction: Condensation of a substituted 1,3-diketone with a substituted hydrazine.

  • Materials: Substituted 1,3-diketone (1 eq.), substituted hydrazine hydrochloride (1.1 eq.), ethanol.

  • Procedure:

    • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

    • Add the substituted hydrazine hydrochloride to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.[7]

Synthesis via α,β-Unsaturated Carbonyl Compounds

Another common approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[5] This method provides access to a variety of substituted pyrazolines, which can then be oxidized to the corresponding pyrazoles.

Multi-component Reactions

Modern synthetic strategies often employ multi-component reactions (MCRs) to efficiently generate complex pyrazole derivatives in a single step, offering advantages in terms of atom economy and operational simplicity.

Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, a testament to their ability to interact with a diverse range of biological targets. The following sections summarize key activities and the structural features that govern them.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyrazole derivatives have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The diarylpyrazole scaffold is a hallmark of this class of compounds, with Celecoxib being a prime example.

Table 1: COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundR1R2R3COX-2 IC50 (µM)Reference
Celecoxib4-SO2NH2-PhCF34-Me-Ph0.04[4]
SC-5584-SO2NH2-PhCF3Ph0.0013[4]
Compound X4-SO2Me-PhCF34-F-Ph0.02[4]

Key SAR Insights for COX-2 Inhibition:

  • A sulfonamide or methylsulfone group at the para-position of the N-phenyl ring is crucial for potent and selective COX-2 inhibition.

  • A trifluoromethyl group at the 3-position of the pyrazole ring enhances activity.

  • The nature of the substituent on the C-5 phenyl ring can modulate potency.

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors, which are critical targets in cancer therapy.[3][8] Pyrazole-based drugs have been successfully developed to target various kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK13.3[9]
RuxolitinibJAK22.8[9]
AT7519CDK147[9]
AT7519CDK2100[9]
PovorcitinibJAK15.9[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 value of a pyrazole derivative against a target kinase.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compound, assay buffer.

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and test compound dilution to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

    • Calculate the IC50 value from the dose-response curve.

Antimicrobial and Antiviral Activities

Recent research has highlighted the potential of pyrazole derivatives as a promising class of antimicrobial and antiviral agents, with some compounds exhibiting potent activity against a range of pathogens.[10][11][12]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative 21aStaphylococcus aureus62.5[10]
Pyrazole Derivative 21aEscherichia coli125[10]
Pyrazole Derivative 21bAspergillus niger7.8[10]
Pyrazoline 9Staphylococcus aureus (MDR)4[9]

Table 4: Antiviral Activity of Pyrazole Derivatives

CompoundVirusEC50 (µg/mL)Reference
N-acetyl 4,5-dihydropyrazole 7Vaccinia virus7[11]
Pyrazole Derivative 7eYellow Fever Virus (YFV)0.5[13]
Pyrazole Derivative 8fBovine Viral Diarrhea Virus (BVDV)1.8[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the MIC of a pyrazole derivative against a specific microorganism.

  • Materials: Test compound, bacterial or fungal culture, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrazole derivatives operate is crucial for understanding their mechanism of action and for guiding rational drug design.

Inhibition of the JAK/STAT Signaling Pathway

Certain pyrazole derivatives, such as Ruxolitinib, are potent inhibitors of Janus kinases (JAKs), which play a key role in the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors that regulate processes like immunity and hematopoiesis.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. Phosphorylation STAT->Receptor 4. Recruitment pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Modulation of the CDK/Rb Signaling Pathway

Pyrazole-based inhibitors of Cyclin-Dependent Kinases (CDKs) can halt the cell cycle, a key strategy in cancer therapy. They prevent the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the E2F transcription factor inactive, thus blocking cell cycle progression.[8][14][15][16][17]

CDK_Rb_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Activation CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F pRb->E2F Release CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Activation Inhibitor Pyrazole CDK Inhibitor Inhibitor->CDK46 Inhibition

Caption: Regulation of the cell cycle by a pyrazole-based CDK inhibitor.

Drug Discovery Workflow for Pyrazole-Based Inhibitors

The discovery and development of a pyrazole-based drug is a systematic process that involves several key stages, from initial hit identification to lead optimization and preclinical studies.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target Target Identification and Validation HTS High-Throughput Screening (HTS) Target->HTS Hit Hit Identification HTS->Hit LeadGen Lead Generation Hit->LeadGen SAR Structure-Activity Relationship (SAR) Studies LeadGen->SAR SAR->LeadGen Iterative Design LeadOpt Lead Optimization SAR->LeadOpt ADME ADME/Tox Studies LeadOpt->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Drug Candidate InVivo->Candidate

References

Methodological & Application

Protocol for C4 Functionalization of 1,5-Dimethylpyrazole: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C4 position of 1,5-dimethylpyrazole. The strategic functionalization of this pyrazole scaffold is a critical step in medicinal chemistry and drug development, enabling the synthesis of diverse molecular libraries for biological screening. The protocols outlined below cover key transformations including halogenation, nitration, and palladium-catalyzed cross-coupling reactions.

Overview of C4 Functionalization Strategies

The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, which is a primary strategy for its functionalization. Once functionalized, for instance with a halogen atom, this position becomes a versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. This document will detail protocols for these key transformations.

G cluster_0 Direct C4 Functionalization cluster_1 Functionalization of Pre-functionalized Pyrazole 1,5-Dimethylpyrazole 1,5-Dimethylpyrazole C4-Halogenation C4-Halogenation 1,5-Dimethylpyrazole->C4-Halogenation Electrophilic Halogenation C4-Nitration C4-Nitration 1,5-Dimethylpyrazole->C4-Nitration Nitrating Agents 4-Halo-1,5-dimethylpyrazole 4-Halo-1,5-dimethylpyrazole C4-Halogenation->4-Halo-1,5-dimethylpyrazole Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-Halo-1,5-dimethylpyrazole->Suzuki-Miyaura Coupling Pd Catalyst, Boronic Acid Sonogashira Coupling Sonogashira Coupling 4-Halo-1,5-dimethylpyrazole->Sonogashira Coupling Pd/Cu Catalysts, Alkyne Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Halo-1,5-dimethylpyrazole->Buchwald-Hartwig Amination Pd Catalyst, Amine

Caption: Key pathways for the C4 functionalization of 1,5-dimethylpyrazole.

Data Presentation: Summary of C4 Functionalization Reactions

The following tables summarize the reaction conditions and reported yields for the various C4 functionalization methods detailed in this document.

Table 1: C4-Halogenation of Dimethylpyrazoles

Halogenation MethodReagentsSolventTemperatureTimeYieldReference
Iodination I₂, CANAcetonitrileRefluxOvernightGood to Excellent[1]
NIS, TFAAcetic Acid80 °COvernightGood[2]
Bromination NBSAcetonitrileRT30 min95%
Chlorination TCCATFE40 °C4 hUp to 92%[3]

Table 2: C4-Nitration of Dimethylpyrazoles

Nitration MethodReagentsSolventTemperatureTimeYieldReference
Direct Nitration HNO₃, (CF₃CO)₂ON/A--76%[4][5]

Table 3: Palladium-Catalyzed Cross-Coupling of 4-Halo-1,5-dimethylpyrazole Derivatives

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemBaseSolventTemperatureYieldReference
Suzuki-Miyaura 4-Bromo-pyrazoleArylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O100 °CGood to Excellent[1][6]
Sonogashira 4-Iodo-pyrazoleTerminal alkynePdCl₂(PPh₃)₂, CuITEA or DIPEATHF or DMF50-80 °CGood[2]
Buchwald-Hartwig 4-Bromo-pyrazoleAminePd(dba)₂, tBuDavePhosNaOtBuToluene90 °CGood[7]

Experimental Protocols

Detailed methodologies for the key C4 functionalization reactions are provided below.

Protocol 1: C4-Iodination using N-Iodosuccinimide (NIS)

This protocol describes the electrophilic iodination of 1,5-dimethylpyrazole at the C4 position.[2]

Materials:

  • 1,5-dimethylpyrazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

G cluster_workflow C4-Iodination Workflow A Dissolve 1,5-dimethylpyrazole in glacial acetic acid B Add solution of NIS in TFA A->B C Heat reaction mixture at 80 °C overnight B->C D Cool to room temperature and dilute with DCM C->D E Work-up and Purification D->E F 4-Iodo-1,5-dimethylpyrazole E->F

Caption: Experimental workflow for the C4-iodination of 1,5-dimethylpyrazole.

Procedure:

  • In a round-bottom flask, dissolve 1,5-dimethylpyrazole (1.0 mmol) in glacial acetic acid (1 mL).

  • In a separate vial, prepare a solution of N-iodosuccinimide (1.5 mmol, 338 mg) in trifluoroacetic acid (1 mL).

  • Add the NIS solution to the pyrazole solution.

  • Heat the reaction mixture at 80 °C overnight.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (60 mL).

  • Perform an aqueous work-up, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodo-1,5-dimethylpyrazole.

Protocol 2: C4-Bromination using N-Bromosuccinimide (NBS)

This protocol details the efficient C4-bromination of 1,5-dimethylpyrazole.

Materials:

  • 1,5-dimethylpyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 1,5-dimethylpyrazole (1 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield 4-bromo-1,5-dimethylpyrazole.

Protocol 3: C4-Nitration

This protocol provides a general method for the direct nitration of dimethylpyrazoles at the C4 position.[4][5]

Materials:

  • 1,5-dimethylpyrazole

  • Nitric acid (concentrated)

  • Trifluoroacetic anhydride

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add trifluoroacetic anhydride.

  • Slowly add concentrated nitric acid to the trifluoroacetic anhydride with stirring.

  • To this nitrating mixture, add 1,5-dimethylpyrazole dropwise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for the appropriate time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain 4-nitro-1,5-dimethylpyrazole.

Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,5-dimethylpyrazole

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-1,5-dimethylpyrazole with an arylboronic acid.[1][6]

Materials:

  • 4-Bromo-1,5-dimethylpyrazole

  • Arylboronic acid

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine 4-bromo-1,5-dimethylpyrazole, arylboronic acid, K3PO4, and Pd catalyst in a Schlenk tube B Add degassed dioxane and water A->B C Heat reaction mixture at 100 °C under inert atmosphere B->C D Cool to room temperature and perform work-up C->D E Purify by column chromatography D->E F 4-Aryl-1,5-dimethylpyrazole E->F

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-1,5-dimethylpyrazole.

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-1,5-dimethylpyrazole (1.0 mmol), the arylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), and the XPhos Pd G2 precatalyst (e.g., 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Sonogashira Cross-Coupling of 4-Iodo-1,5-dimethylpyrazole

This protocol outlines the coupling of 4-iodo-1,5-dimethylpyrazole with a terminal alkyne.[2]

Materials:

  • 4-Iodo-1,5-dimethylpyrazole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1,5-dimethylpyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 6: Buchwald-Hartwig Amination of 4-Bromo-1,5-dimethylpyrazole

This protocol describes the amination of 4-bromo-1,5-dimethylpyrazole.[7]

Materials:

  • 4-Bromo-1,5-dimethylpyrazole

  • Amine (e.g., aniline or a secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • tBuDavePhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

  • Add 4-bromo-1,5-dimethylpyrazole (1.0 mmol) and the amine (1.2 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 90-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Application Notes and Protocols for 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct catalytic applications of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" are not extensively reported in the available scientific literature. The following application notes and protocols are based on studies of structurally similar pyrazole-based ligands and are provided as a guide for researchers and scientists. These protocols should be considered as starting points and may require optimization for the specific ligand and reaction.

Introduction

Pyrazole derivatives are a versatile class of N-heterocyclic compounds that have garnered significant interest as ligands in transition metal catalysis. Their utility stems from their adaptable coordination modes, the capacity for fine-tuning steric and electronic properties through substitution, and the proton-responsive character of the N-H group in protic pyrazoles. The ligand of interest, This compound , possesses a chelating backbone that can coordinate with various transition metals to form stable complexes. These complexes have the potential to catalyze a range of organic transformations.

This document provides detailed application notes and experimental protocols for the use of metal complexes of this compound and its analogs in three key catalytic areas:

  • Copper-Catalyzed Oxidation Reactions

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

  • Rhodium-Catalyzed Hydrogenation Reactions

Application Note 1: Copper-Catalyzed Aerobic Oxidation of Catechol

Overview: Copper complexes bearing pyrazole-based ligands have demonstrated significant catalytic activity in the oxidation of catechols to their corresponding o-quinones, mimicking the function of the catecholase enzyme. These reactions typically utilize molecular oxygen from the air as the oxidant, presenting a green and sustainable catalytic method. The pyrazole ligand plays a crucial role in stabilizing the copper center and modulating its redox potential to facilitate the catalytic cycle.

Reaction Scheme: The general scheme for the copper-catalyzed oxidation of catechol is as follows:

Catechol_Oxidation cluster_reactants Reactants cluster_products Products Catechol Catechol oQuinone o-Quinone Catechol->oQuinone Catalyzed by Catalyst [Cu(II)-Ligand] Complex H2O H₂O O2 O₂ (air)

Figure 1: General scheme for the copper-catalyzed oxidation of catechol.

Experimental Protocol: In Situ Catalyst Preparation and Catalytic Oxidation

This protocol is adapted from studies on copper complexes with pyrazole-based ligands.[1][2]

Materials:

  • This compound (Ligand)

  • Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, or Cu(NO₃)₂)

  • Catechol

  • Methanol (Spectroscopic grade)

  • Deionized water

Equipment:

  • UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 2 x 10⁻³ M solution of the ligand in methanol.

    • Prepare 2 x 10⁻³ M solutions of the desired copper(II) salts in methanol.

    • Prepare a 0.1 M solution of catechol in methanol.

  • In Situ Catalyst Formation:

    • In a cuvette, mix 0.15 mL of the ligand stock solution with 0.15 mL of a copper(II) salt stock solution.

    • Allow the mixture to stir for 5-10 minutes at room temperature to ensure complex formation.

  • Catalytic Oxidation Reaction:

    • To the cuvette containing the in situ formed catalyst, add 2.0 mL of the catechol stock solution.

    • Immediately start monitoring the reaction by recording the absorbance at 390 nm (λₘₐₓ of o-quinone) over time using a UV-Vis spectrophotometer.

    • Record data points at regular intervals (e.g., every 30 seconds) for a total of 60 minutes.

  • Data Analysis:

    • Calculate the concentration of the o-quinone formed using the Beer-Lambert law (ε₃₉₀ = 1550 M⁻¹cm⁻¹ in methanol).

    • Determine the initial reaction rate from the linear portion of the plot of [o-quinone] versus time.

Quantitative Data (Based on Analogous Ligands)

The following table summarizes representative catalytic activities for the oxidation of catechol using in situ formed copper complexes of pyrazole-based ligands.[2]

LigandCopper SaltSolventReaction Rate (µmol L⁻¹ min⁻¹)
L2 (analog)CuSO₄Methanol14.12
L2 (analog)Cu(CH₃COO)₂Methanol11.83
L3 (analog)CuSO₄Methanol13.25
L3 (analog)Cu(CH₃COO)₂Methanol10.97
L1 (analog)CuCl₂Methanol0.15

L1, L2, and L3 are structurally related pyrazole-based ligands from the cited literature.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Overview: Palladium complexes with pyrazole-containing ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis. The pyrazole ligand can enhance the stability and activity of the palladium catalyst, facilitating the coupling of a wide range of aryl halides with arylboronic acids.

Reaction Scheme: A general workflow for the Suzuki-Miyaura cross-coupling reaction is depicted below.

Suzuki_Coupling_Workflow Start Start Reactants Aryl Halide + Arylboronic Acid Start->Reactants Catalyst_Preparation Prepare Pd Catalyst with This compound Reactants->Catalyst_Preparation Reaction_Setup Combine Reactants, Catalyst, Base, and Solvent Reactants->Reaction_Setup Catalyst_Preparation->Reaction_Setup Reaction Heat Reaction Mixture Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product End End Product->End

Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is based on general procedures for Suzuki-Miyaura reactions catalyzed by palladium complexes with pyrazole-based ligands.

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (Ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (Anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the ligand (2-4 mol%) in anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

    • Add the pre-formed catalyst solution or add the Pd source and ligand directly to the flask.

    • Add anhydrous solvent (5 mL).

    • Purge the flask with an inert gas for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative for Pyrazole-based Ligands)

The following table presents hypothetical data based on the performance of similar pyrazole-phosphine ligands in Suzuki-Miyaura coupling.

Aryl HalideArylboronic AcidCatalyst SystemYield (%)
4-BromotoluenePhenylboronic acidPd₂(dba)₃ / Ligand85-95
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / Ligand70-85
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / Ligand>90

Application Note 3: Rhodium-Catalyzed Hydrogenation of Alkenes

Overview: Rhodium complexes are highly effective catalysts for the hydrogenation of unsaturated compounds. Pyrazole-containing ligands can be employed to create well-defined rhodium complexes that are active for the hydrogenation of substrates such as styrenes under mild conditions. The steric and electronic properties of the pyrazole ligand can influence the catalytic activity.

Experimental Protocol: Hydrogenation of Styrene

This protocol is adapted from studies on rhodium complexes with pyrazolyl-N-heterocyclic carbene ligands, which represent a class of pyrazole-based ligands.[3]

Materials:

  • Styrene

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • This compound (Ligand)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave or a balloon hydrogenation setup

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • GC-MS for analysis

Procedure:

  • Catalyst Preparation (In Situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (0.5 mol%) and the ligand (2 mol%) in anhydrous DCM or THF (5 mL).

    • Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • Add styrene (1.0 mmol) to the catalyst solution.

    • Pressurize the reaction vessel with hydrogen gas (1-10 atm).

    • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).

    • Monitor the consumption of styrene by GC-MS.

  • Workup and Analysis:

    • Carefully vent the hydrogen gas.

    • The reaction mixture can be analyzed directly by GC-MS to determine the conversion and yield of ethylbenzene.

    • For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by passing through a short pad of silica gel.

Logical Relationship Diagram: Catalyst Activation and Hydrogenation Cycle

Hydrogenation_Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Rh_precatalyst [Rh(COD)Cl]₂ Active_Catalyst [Rh(Ligand)n]+ Rh_precatalyst->Active_Catalyst Ligand This compound Ligand->Active_Catalyst Alkene_Coordination Alkene Coordination Active_Catalyst->Alkene_Coordination + Alkene Oxidative_Addition Oxidative Addition of H₂ Alkene_Coordination->Oxidative_Addition + H₂ Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst Releases Alkane

Figure 3: Simplified representation of a rhodium-catalyzed hydrogenation cycle.

References

Application Notes and Protocols for 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The pyrazole nucleus is a fundamental building block in medicinal chemistry, with numerous derivatives approved for clinical use.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The metabolic stability of the pyrazole ring makes it an attractive scaffold in drug design.[2] "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" is a substituted pyrazole that holds potential for application in targeted drug delivery systems due to its unique structural features.

The primary amine group on the methanamine substituent provides a reactive handle for conjugation to various components of a drug delivery system, such as polymers, lipids, targeting ligands, or the therapeutic agent itself. The dimethyl-pyrazole core can influence the physicochemical properties of the resulting conjugate, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.[4][5]

Potential Applications in Targeted Drug Delivery:

  • As a Linker: The bifunctional nature of "this compound" (a stable heterocyclic core and a reactive primary amine) makes it a candidate for use as a linker molecule. It can be used to connect a cytotoxic drug to a targeting moiety (e.g., an antibody or a peptide) to form an antibody-drug conjugate (ADC) or a small-molecule drug conjugate (SMDC). The pyrazole core may offer a degree of rigidity and stability to the linker, potentially influencing the release characteristics of the drug.

  • As a Modulator of Physicochemical Properties: Incorporation of the dimethyl-pyrazole moiety into a drug delivery system can alter its overall lipophilicity and polarity. This can be leveraged to improve the solubility of hydrophobic drugs, enhance their encapsulation efficiency in nanocarriers, and modulate their release profile.[5]

  • As a Bioactive Component: Pyrazole derivatives themselves can exhibit biological activity.[6][7] Depending on the therapeutic context, the "this compound" moiety, upon release from a drug delivery system, could exert its own pharmacological effect, potentially leading to synergistic or additive therapeutic outcomes. For instance, some pyrazole derivatives have shown inhibitory activity against protein kinases, which are often dysregulated in cancer.[8]

Hypothetical Signaling Pathway Involvement:

While the specific targets of "this compound" are not yet fully elucidated, many pyrazole-containing compounds are known to inhibit signaling pathways crucial for cancer cell proliferation and survival.[3] For instance, pyrazole derivatives have been developed as inhibitors of the PI3K/Akt pathway, which is frequently hyperactivated in various cancers. A drug delivery system incorporating this pyrazole moiety could potentially target cells with such dysregulated pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK DrugDeliverySystem Drug Delivery System (with Pyrazole Moiety) DrugDeliverySystem->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a pyrazole-containing drug delivery system.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of "this compound" and its incorporation into a hypothetical liposomal drug delivery system for targeted cancer therapy.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis adapted from general pyrazole synthesis methodologies.[9][10]

Workflow for Synthesis:

G cluster_steps Synthetic Steps start 1,3-Dimethyl-1H-pyrazol-5(4H)-one step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde step1->intermediate1 step2 Reductive Amination (NH4OAc, NaBH3CN) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Materials:

  • 1,3-Dimethyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

    • In a round-bottom flask under an inert atmosphere, cool DMF to 0 °C.

    • Slowly add POCl₃ dropwise with stirring.

    • After 30 minutes, add 1,3-Dimethyl-1H-pyrazol-5(4H)-one portion-wise.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Synthesis of this compound:

    • Dissolve 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and a large excess of ammonium acetate in methanol.

    • Add sodium cyanoborohydride portion-wise at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by adding water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous solution basic (pH > 10) with 2M NaOH.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation of Pyrazole-Conjugated Liposomes for Doxorubicin Delivery

This protocol describes the preparation of liposomes where "this compound" is conjugated to the surface for potential targeting or property modulation.

Workflow for Liposome Formulation:

G cluster_workflow Liposome Formulation Workflow start Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-NHS) step1 Thin Film Hydration start->step1 intermediate1 Empty Liposomes step1->intermediate1 step2 Extrusion intermediate1->step2 intermediate2 Size-Controlled Liposomes step2->intermediate2 step3 Drug Loading (Doxorubicin) intermediate2->step3 intermediate3 Dox-Loaded Liposomes step3->intermediate3 step4 Conjugation with Pyrazole Derivative intermediate3->step4 product Targeted Liposomes step4->product

Caption: Workflow for the formulation of pyrazole-conjugated, doxorubicin-loaded liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] with a terminal N-hydroxysuccinimide ester (DSPE-PEG-NHS)

  • This compound

  • Doxorubicin hydrochloride

  • Chloroform

  • HEPES buffer (pH 7.4)

  • Ammonium sulfate solution

  • Sephadex G-50 column

Procedure:

  • Liposome Preparation (Thin-Film Hydration):

    • Dissolve DSPC, cholesterol, and DSPE-PEG-NHS in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with an ammonium sulfate solution by vortexing.

  • Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.

  • Doxorubicin Loading (Remote Loading):

    • Remove the external ammonium sulfate by size exclusion chromatography (Sephadex G-50 column) equilibrated with HEPES buffer.

    • Incubate the liposomes with doxorubicin hydrochloride solution at 60 °C for 1 hour. The pH gradient drives the drug into the liposomes.

    • Remove unloaded doxorubicin by size exclusion chromatography.

  • Conjugation of this compound:

    • Add "this compound" to the doxorubicin-loaded liposome suspension.

    • Adjust the pH to ~8.0 to facilitate the reaction between the primary amine of the pyrazole derivative and the NHS ester on the liposome surface.

    • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

    • Remove unconjugated pyrazole derivative by dialysis against HEPES buffer.

Protocol 3: In Vitro Characterization and Evaluation

1. Physicochemical Characterization:

  • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the liposomes using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of encapsulated doxorubicin using fluorescence spectroscopy after lysing the liposomes with a detergent.

    • Encapsulation Efficiency (%) = (Drug in liposomes / Total drug) x 100

2. In Vitro Drug Release:

  • Dialyze the drug-loaded liposomes against a release buffer (e.g., PBS with 10% FBS) at 37 °C.

  • At predetermined time points, collect aliquots from the external buffer and measure the doxorubicin concentration by fluorescence.

3. Cell Culture and Cytotoxicity Assay:

  • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with free doxorubicin, empty liposomes, doxorubicin-loaded liposomes, and pyrazole-conjugated doxorubicin-loaded liposomes at various concentrations.

  • After 48-72 hours, assess cell viability using an MTT or similar assay.

  • Calculate the IC₅₀ values for each formulation.

Data Presentation

Table 1: Physicochemical Properties of Liposomal Formulations

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SDEncapsulation Efficiency (%)
Dox-Liposomes110.5 ± 4.20.15-15.3 ± 1.895.2
Pyr-Dox-Liposomes115.8 ± 5.10.18-12.1 ± 2.394.8

Table 2: In Vitro Cytotoxicity (IC₅₀ values in µM)

FormulationMCF-7 CellsMDA-MB-231 Cells
Free Doxorubicin0.520.89
Dox-Liposomes1.252.15
Pyr-Dox-Liposomes0.881.54

Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

References

Application Notes and Protocols for High-Throughput Screening of a "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" Library

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] Compounds containing the pyrazole moiety have been successfully developed as inhibitors of various enzymes, particularly protein kinases, and as modulators of G-protein coupled receptors (GPCRs).[1][4] The "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" core represents a versatile starting point for the generation of a chemical library with the potential to yield novel therapeutic agents.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify bioactive compounds from a library based on this pyrazole scaffold. The assays are focused on two major drug target classes: protein kinases and GPCRs.[4][5] The protocols are intended for researchers, scientists, and drug development professionals.

Assay 1: Screening for Protein Kinase Inhibitors

Many pyrazole-containing drugs are kinase inhibitors.[1] This protocol describes a universal, non-radioactive, luminescence-based kinase assay suitable for HTS.[6] The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of the kinase results in a higher ATP level, leading to a stronger luminescent signal.

Experimental Protocol: Luminescent Kinase Assay

Objective: To identify inhibitors of a target protein kinase from the "this compound" library.

Principle: The Kinase-Glo® assay is a homogeneous method that quantifies ATP.[6] The luciferase enzyme uses the remaining ATP after the kinase reaction to produce light, and the luminescent signal is inversely proportional to kinase activity.

Materials:

  • Target Protein Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • "this compound" compound library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the target kinase and its substrate in the assay buffer. The optimal concentrations of each should be predetermined.

  • Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the compound plate.

  • ATP Addition: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.

  • Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

Hits are typically defined as compounds that exhibit an inhibition percentage above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Data Presentation: Kinase Inhibition
Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
DMSO Control-450,0000
Staurosporine150,000100
PYZ-00110425,0006.25
PYZ-00210200,00062.5
PYZ-00310440,0002.5

This is example data.

Workflow Diagram: Kinase Inhibitor Screening

G cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_plate Compound Plating (384-well plate) add_kinase Add Kinase Mix to Plate compound_plate->add_kinase kinase_mix Prepare Kinase/ Substrate Mix kinase_mix->add_kinase atp_solution Prepare ATP Solution add_atp Add ATP to Initiate Reaction atp_solution->add_atp add_kinase->add_atp incubate_reaction Incubate (e.g., 60 min) add_atp->incubate_reaction add_detection Add Kinase-Glo® Reagent incubate_reaction->add_detection incubate_signal Incubate (10 min) add_detection->incubate_signal read_plate Read Luminescence incubate_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition hit_id Hit Identification calc_inhibition->hit_id

Caption: Workflow for a luminescent-based high-throughput screening assay to identify kinase inhibitors.

Assay 2: Screening for GPCR Modulators

GPCRs are another major target class for drugs, and pyrazole-containing compounds have been found to modulate their activity.[5][7] This protocol outlines a luciferase reporter gene assay to screen for agonists or antagonists of a specific GPCR signaling pathway.[8][9]

Experimental Protocol: Luciferase Reporter Assay for GPCR Signaling

Objective: To identify modulators (agonists or antagonists) of a target GPCR from the "this compound" library.

Principle: A cell line is engineered to express the target GPCR and a luciferase reporter gene under the control of a response element that is activated by the GPCR's signaling pathway (e.g., CRE for Gs/Gi, NFAT-RE for Gq).[8] Activation of the GPCR leads to the expression of luciferase, which produces a measurable light signal upon addition of a substrate.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target GPCR and the appropriate luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • "this compound" compound library (in DMSO).

  • Known agonist and antagonist for the target GPCR.

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • White, clear-bottom 384-well cell culture plates.

  • Incubator (37°C, 5% CO₂).

  • Luminometer.

Procedure:

Agonist Screening:

  • Cell Plating: Seed the engineered cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition: Add compounds from the library to the cells. Include wells with a known agonist (positive control) and DMSO only (negative control).

  • Incubation: Incubate the plates for a period sufficient to allow for gene expression (e.g., 3-6 hours) at 37°C.[7]

  • Lysis and Detection: Add luciferase assay reagent to the wells, which lyses the cells and contains the substrate for the luciferase.

  • Signal Measurement: After a brief incubation at room temperature, measure the luminescence.

Antagonist Screening:

  • Cell Plating: As in the agonist screen.

  • Compound Addition: Add the library compounds to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known agonist to all wells (except for the negative control) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubation: Incubate for 3-6 hours at 37°C.

  • Lysis, Detection, and Signal Measurement: Proceed as in the agonist screen.

Data Analysis:

  • For Agonist Screening: Activity is calculated as a percentage of the response to the known agonist.

  • For Antagonist Screening: Inhibition is calculated based on the reduction of the agonist-induced signal.

Data Presentation: GPCR Modulation

Agonist Activity

Compound ID Concentration (µM) Luminescence (RLU) % Activity (vs. Control Agonist)
DMSO Control - 1,000 0
Agonist 1 100,000 100
PYZ-001 10 1,200 0.2
PYZ-002 10 65,000 64.6

| PYZ-003 | 10 | 1,100 | 0.1 |

This is example data.

Signaling Pathway and Assay Workflow Diagram

G cluster_pathway GPCR Signaling Pathway (Example: Gs) cluster_workflow Assay Workflow Ligand Agonist GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CRE CRE CREB->CRE Luciferase Luciferase Gene CRE->Luciferase drives expression Light Light Signal Luciferase->Light with substrate plate_cells Plate Cells add_compounds Add Compounds (Agonist/Antagonist Screen) plate_cells->add_compounds incubate_cells Incubate (3-6h) add_compounds->incubate_cells add_reagent Add Luciferase Reagent incubate_cells->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze_data Data Analysis read_luminescence->analyze_data

Caption: A representative GPCR signaling pathway (Gs) and the corresponding luciferase reporter assay workflow.

Assay 3: Fluorescence Polarization for Protein-Protein Interactions

To further characterize hits, a fluorescence polarization (FP) assay can be employed.[10][11] This technique is suitable for studying the interaction between a small molecule and a protein target or for monitoring protein-protein interactions (PPIs) that are modulated by small molecules.[12]

Experimental Protocol: Fluorescence Polarization Assay

Objective: To confirm the binding of hit compounds to a target protein or to identify compounds that disrupt a specific protein-protein interaction.

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13] A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When it binds to a larger protein, its rotation slows, and the polarization of the emitted light increases. A test compound that binds to the protein and displaces the tracer will cause a decrease in polarization.

Materials:

  • Target Protein

  • Fluorescently Labeled Tracer (a known ligand or binding peptide)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Hit compounds from primary screen (in DMSO)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein and the fluorescent tracer in the assay buffer. The optimal concentrations need to be determined empirically.

  • Compound Plating: Dispense serial dilutions of the hit compounds into the assay plate.

  • Protein Addition: Add the target protein to the wells containing the compounds and incubate briefly.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization in each well using a plate reader.

Data Analysis: The data are typically plotted as fluorescence polarization (mP) versus the logarithm of the compound concentration. The IC₅₀ value (the concentration of compound that displaces 50% of the tracer) can be determined by fitting the data to a sigmoidal dose-response curve.

Data Presentation: FP Assay
Compound IDConcentration (µM)mP Value% Displacement
No Protein-50-
No Compound-2500
PYZ-0020.12405
PYZ-002118035
PYZ-002107090

This is example data.

Workflow Diagram: Fluorescence Polarization Assay

G cluster_prep Reagent Preparation cluster_assay Binding Assay cluster_detection Data Acquisition & Analysis compound_plate Compound Dilution Series Plating add_protein Add Protein to Plate compound_plate->add_protein protein_sol Prepare Protein Solution protein_sol->add_protein tracer_sol Prepare Fluorescent Tracer Solution add_tracer Add Tracer to Initiate Binding tracer_sol->add_tracer add_protein->add_tracer incubate Incubate to Equilibrium add_tracer->incubate read_fp Read Fluorescence Polarization (mP) incubate->read_fp plot_curve Plot Dose-Response Curve read_fp->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a fluorescence polarization-based assay for hit confirmation and characterization.

References

Application Notes and Protocols for the Quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative of interest in pharmaceutical research and development. Pyrazole-containing compounds are known for a wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. A Reverse-Phase High-Performance Liquid Chromatography with Photodiode Array detection (RP-HPLC-PDA) method is also presented for the analysis of the bulk drug substance.

Quantitative Analysis by LC-MS/MS

This method is suitable for the determination of this compound in biological fluids, offering high sensitivity and selectivity.

Principle

The method utilizes reversed-phase liquid chromatography for the separation of the analyte from matrix components, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. An internal standard (IS) is used to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte (e.g., this compound-d3) or a close structural analog.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

1.2.2. Instrumentation

  • HPLC or UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

1.2.3. Sample Preparation (Protein Precipitation)

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

1.2.4. LC-MS/MS Conditions

ParameterCondition
LC Conditions
ColumnC18 reversed-phase, 50 x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions (Analyte)Hypothetical values: Precursor ion (Q1): m/z 140.2 -> Product ion (Q3): m/z 123.1 (quantifier), m/z 96.1 (qualifier)
MRM Transitions (IS)Hypothetical values: Precursor ion (Q1): m/z 143.2 -> Product ion (Q3): m/z 126.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500°C
IonSpray Voltage5500 V
Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterResult
Linearity (Range)0.5 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤15% (≤20% at LLOQ)
Matrix EffectAcceptable (IS-normalized)
RecoveryConsistent and reproducible
StabilityStable under tested conditions (freeze-thaw, short-term, long-term)

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem MS (MRM Mode) esi->msms detection Detection msms->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Purity Analysis by RP-HPLC-PDA

This method is suitable for determining the purity of the bulk drug substance.

Principle

The method utilizes reversed-phase high-performance liquid chromatography with photodiode array detection to separate and quantify the main compound and any potential impurities. The PDA detector allows for the assessment of peak purity.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

2.2.2. Instrumentation

  • HPLC system with a PDA detector

  • Analytical column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

2.2.3. Sample Preparation

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentrations for linearity assessment.

  • For purity analysis, prepare a sample solution at a concentration of approximately 0.5 mg/mL.

2.2.4. HPLC Conditions

ParameterCondition
ColumnC18 reversed-phase, 150 x 4.6 mm, 5 µm
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
DetectionPDA at 220 nm (or the λmax of the compound)
GradientStart at 10% B, increase to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.
Method Validation Summary
ParameterResult
Linearity (Range)5 - 200 µg/mL (r² > 0.999)
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantitation (LOQ)5.0 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤2.0%
SpecificityPeak purity index > 0.999

Logical Relationship Diagram

HPLC_Logic cluster_method RP-HPLC-PDA Method cluster_output Data Output & Analysis cluster_validation Method Validation sample Bulk Drug Substance dissolution Dissolution in Diluent sample->dissolution injection HPLC Injection dissolution->injection separation Chromatographic Separation injection->separation detection PDA Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_area Peak Area of Analyte chromatogram->peak_area impurity_peaks Peak Areas of Impurities chromatogram->impurity_peaks purity_calc Purity Calculation (% Area) peak_area->purity_calc impurity_peaks->purity_calc validation validation linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy precision Precision specificity Specificity

Caption: Logical flow for purity determination of this compound by RP-HPLC-PDA.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices, which is essential for preclinical and clinical studies. The RP-HPLC-PDA method is a reliable technique for the quality control of the active pharmaceutical ingredient.

It is important to note that the specific parameters, especially the mass transitions for the LC-MS/MS method, are hypothetical and would need to be determined experimentally by direct infusion of the analyte into the mass spectrometer. The chromatographic conditions provided are a good starting point for method development and should be optimized to achieve the desired separation and peak shape. Full method validation must be performed before use in regulated studies.

Application Notes and Protocols for Determining the Cytotoxicity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of pyrazole compounds using common cell-based assays. Detailed protocols for the MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) apoptosis assays are provided, along with data presentation guidelines and visualizations of relevant cellular pathways and experimental workflows.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2][3][4] Assessing the cytotoxicity of novel pyrazole compounds is a critical step in the drug discovery process, providing essential information about their therapeutic potential and potential toxicity. This document outlines standard in vitro methods to quantify the cytotoxic effects of pyrazole compounds on various cancer cell lines.

Data Presentation: Cytotoxicity of Pyrazole Compounds

The cytotoxic activity of pyrazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various pyrazole derivatives against several cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity (IC50, µM) of Pyrazole Derivatives in Breast Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 3fMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[1]
Compound 9dMDA-MB-231Breast Cancer<10[1]
Compound 9eMCF-7Breast Cancer<10[1]
P3CMDA-MB-231Triple-Negative Breast Cancer0.49 (72h)[5]
P3CMDA-MB-468Triple-Negative Breast Cancer0.25 (72h)[5]
P3CMCF-7Breast Cancer0.45 (72h)[5]

Table 2: Cytotoxicity (IC50, µM) of Pyrazole Derivatives in Other Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6cHCT-116Human Colon Cancer9.02
Compound 6aaHCT-116Human Colon Cancer10.79
Compound 6cSK-MEL-28Human Melanoma3.46
Compound 6aaSK-MEL-28Human Melanoma6.22
Compound 6cA549Human Lung Cancer11.51
PTA-1A549Lung Adenocarcinoma0.17[6]
PTA-1JurkatAcute T Cell Leukemia0.32[6]
Compound 7aHepG2Human Liver Carcinoma6.1
Compound 7bHepG2Human Liver Carcinoma7.9[7]
Compound 6hJurkatAcute T Cell Leukemia4.36[8]

Experimental Protocols

Detailed methodologies for key cell-based cytotoxicity assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and pyrazole compound being investigated.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate B Prepare Pyrazole Compound Dilutions C Treat Cells with Compound A->C B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Preparation: Prepare serial dilutions of the pyrazole compound in cell culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[14][15]

Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate B Prepare Pyrazole Compound Dilutions C Treat Cells with Compound A->C B->C D Incubate for Desired Time C->D E Collect Cell Supernatant D->E F Add LDH Reaction Mixture E->F G Incubate at Room Temperature F->G H Add Stop Solution G->H I Measure Absorbance at 490 nm H->I J Calculate % Cytotoxicity I->J

Caption: Workflow of the LDH assay for cytotoxicity assessment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[15]

  • Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[15]

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Solution Addition: Add the stop solution to each well to terminate the enzymatic reaction.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Seed and Treat Cells with Pyrazole Compound B Harvest Cells (Adherent and Floating) A->B C Wash Cells with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark at Room Temperature E->F G Analyze by Flow Cytometry F->G H Data Interpretation: Viable, Apoptotic, Necrotic G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at the desired concentrations for the specified time.[1]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.[1]

  • Cell Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[1]

Signaling Pathways in Pyrazole Compound-Induced Cytotoxicity

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis.[1][2][6] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Pyrazole Compound Pyrazole Compound Bax Bax Pyrazole Compound->Bax Bcl2 Bcl-2 Pyrazole Compound->Bcl2 Death_Receptor Death Receptor Pyrazole Compound->Death_Receptor Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Application Notes and Protocols for Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient methods for their synthesis and diversification is a key focus in medicinal and synthetic chemistry. Traditional cross-coupling reactions often require pre-functionalized pyrazoles, which can involve lengthy synthetic routes and generate significant waste. Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole core.[1][2][3] This approach avoids the need for pre-functionalization, allowing for late-stage modification of complex molecules and rapid access to diverse pyrazole derivatives.[1][2][3]

These application notes provide an overview of common transition-metal-catalyzed C-H functionalization reactions of pyrazoles, including arylation, alkenylation, and amination, with a focus on palladium, rhodium, and copper catalyst systems. Detailed protocols for representative reactions are provided to enable researchers to apply these methodologies in their own work.

I. Palladium-Catalyzed C-H Arylation of Pyrazoles

Palladium catalysis is a versatile tool for the direct arylation of pyrazoles, typically occurring at the C5 position.[4][5] The regioselectivity is often directed by a substituent on the pyrazole nitrogen, which coordinates to the palladium center.

Data Presentation: Palladium-Catalyzed C5-Arylation of N-Substituted Pyrazoles

EntryPyrazole SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
11-Methyl-1H-pyrazole4-IodotoluenePd(OAc)₂ (5)NoneKOAcDMA1402485[6]
21-Phenyl-1H-pyrazole4-BromobenzonitrilePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMA1501292[7]
31-Benzyl-1H-pyrazole1-Bromo-4-methoxybenzenePd(OAc)₂ (5)NoneCs₂CO₃Toluene1102478[7]
41-(Pyridin-2-yl)-1H-pyrazole1-Iodo-4-nitrobenzenePd(OAc)₂ (10)NoneAg₂OAcOH1201265[8]
51-Acetyl-1H-pyrazole4-BromoacetophenonePd(PPh₃)₄ (5)-Ag₂CO₃Toluene1101672[9]

Experimental Protocol: Palladium-Catalyzed C5-Arylation of 1-Methyl-1H-pyrazole

This protocol is adapted from a procedure for the direct arylation of N-substituted pyrazoles.[6]

Materials:

  • 1-Methyl-1H-pyrazole

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%), KOAc (2.0 mmol), and the aryl iodide (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA (5 mL) and 1-methyl-1H-pyrazole (1.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 140 °C in an oil bath for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C5-arylated pyrazole.

II. Rhodium-Catalyzed C-H Alkenylation of Pyrazoles

Rhodium catalysts are particularly effective for the C-H alkenylation of pyrazoles with alkynes and alkenes, providing access to vinyl-substituted pyrazoles.[6][10][11] These reactions often proceed with high regioselectivity.

Data Presentation: Rhodium-Catalyzed C-H Alkenylation of Pyrazoles with Alkynes

EntryPyrazole SubstrateAlkyneCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
11-Phenyl-1H-pyrazoleDiphenylacetylene[CpRhCl₂]₂ (2.5)AgSbF₆ (20)1,4-Dioxane1001288[6]
21-Methyl-1H-pyrazole1-Phenyl-1-propyne--INVALID-LINK--₂ (5)Cu(OAc)₂ (100)DCE802475[10]
31-Ethyl-1H-pyrazole4-Octyne[CpRhCl₂]₂ (2.5)AgOAc (20)t-AmylOH1201682[11]
41-Benzyl-1H-pyrazoleEthyl phenylpropiolate[CpRhCl₂]₂ (5)Cu(OAc)₂ (200)DCE601271[4]
53-Methyl-1-phenyl-1H-pyrazole1-Hexyne[Cp*RhCl₂]₂ (2.5)NaOAcMeCN602465[6]

Experimental Protocol: Rhodium-Catalyzed Alkenylation of 1-Phenyl-1H-pyrazole with Diphenylacetylene

This protocol is a general procedure adapted from the literature.[6]

Materials:

  • 1-Phenyl-1H-pyrazole

  • Diphenylacetylene

  • [Cp*RhCl₂]₂

  • AgSbF₆

  • 1,4-Dioxane, anhydrous

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a sealed tube with [Cp*RhCl₂]₂ (0.0025 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 20 mol%), 1-phenyl-1H-pyrazole (0.1 mmol), and diphenylacetylene (0.2 mmol).

  • Add anhydrous 1,4-dioxane (1 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography to yield the desired alkenylated pyrazole.

III. Copper-Catalyzed C-H Amination of Pyrazoles

Copper catalysis offers a cost-effective alternative for C-H functionalization, particularly for C-N bond formation.[12][13] These reactions can proceed under mild conditions and are tolerant of various functional groups.

Data Presentation: Copper-Catalyzed N-Arylation of Pyrazoles

| Entry | Pyrazole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pyrazole | 4-Iodotoluene | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |[14] | | 2 | 3,5-Dimethylpyrazole | 1-Bromo-4-cyanobenzene | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 90 | 24 | 92 |[14] | | 3 | Pyrazole | 1-Bromo-3-nitrobenzene | Cu₂O (5) | Salicylaldoxime (10) | K₃PO₄ | Toluene | 110 | 36 | 88 |[14] | | 4 | Indazole | 1-Iodo-4-methoxybenzene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Toluene | 110 | 24 | 95 |[14] | | 5 | 4-Nitropyrazole | Iodobenzene | CuI (10) | None | K₂CO₃ | DMF | 140 | 12 | 76 |[14] |

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole

This is a general protocol for the copper-catalyzed N-arylation of N-H heterocycles.[14]

Materials:

  • Pyrazole

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane, anhydrous

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried resealable Schlenk tube, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add pyrazole (1.2 mmol), the aryl iodide (1.0 mmol), and anhydrous dioxane (2 mL).

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the N-arylated pyrazole.

IV. Removal of Pyrazole Directing Group

A key advantage of using a pyrazole as a directing group is its potential for removal, revealing other valuable functional groups.[8] Ozonolysis is a common method for cleaving the pyrazole ring.[8]

Experimental Protocol: Ozonolysis of an N-Aryl-Pyrazole

This protocol is based on the removal of a pyrazole directing group to yield a β-phenethylamine.[8]

Materials:

  • N-Aryl-pyrazole substrate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄)

  • Standard glassware for ozonolysis

Procedure:

  • Dissolve the N-aryl-pyrazole (1.0 mmol) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium borohydride (4.0 mmol) portion-wise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired amine.

V. Visualizations

Diagrams of Workflows and Mechanisms:

G cluster_workflow General Experimental Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Catalyst, Ligand, Base, and Solvents prep->reagents reactants Add Pyrazole and Coupling Partner reagents->reactants reaction Heating and Stirring reactants->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product G cluster_catalysis Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation PdII Pd(II) Coord Coordination with Pyrazole PdII->Coord CH_Activation C-H Activation (Palladacycle) Coord->CH_Activation Py-H Ox_Add Oxidative Addition of Ar-X (Pd(IV)) CH_Activation->Ox_Add Ar-X Red_Elim Reductive Elimination Ox_Add->Red_Elim Red_Elim->PdII Product out Product Arylated Pyrazole Red_Elim->Product G cluster_functionalization Types of Pyrazole C-H Functionalization Pyrazole Pyrazole Core Arylation Arylation (C-C Bond) Pyrazole->Arylation [Pd], [Rh], [Cu] Alkenylation Alkenylation (C-C Bond) Pyrazole->Alkenylation [Pd], [Rh] Alkylation Alkylation (C-C Bond) Pyrazole->Alkylation [Pd], [Rh] Amination Amination (C-N Bond) Pyrazole->Amination [Cu], [Pd]

References

Application Notes and Protocols: 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine scaffold in the design and synthesis of potent and selective kinase inhibitors. The pyrazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.[1][2] This document outlines the synthesis, mechanism of action, and application of derivatives of this scaffold in targeting critical kinases involved in diseases such as cancer and inflammatory disorders.

Overview of the 1,5-dimethyl-1H-pyrazole Scaffold

The 1,5-dimethyl-1H-pyrazole moiety serves as a versatile building block for the development of kinase inhibitors. Its structural features allow for modification at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3] This scaffold is frequently employed as a hinge-binding motif, a critical interaction for kinase inhibition.[1]

Synthesis of Pyrazole-Based Kinase Inhibitors

The synthesis of kinase inhibitors incorporating the this compound core typically involves multi-step reaction sequences. A general synthetic approach is outlined below.

General Synthetic Scheme:

A common strategy involves the initial synthesis of the pyrazole ring, followed by functionalization and coupling with other heterocyclic systems or side chains. For instance, a substituted pyrazole can be prepared via condensation reactions, followed by N-alkylation and subsequent coupling reactions to introduce desired pharmacophoric features.[4]

Key Kinase Targets and Biological Applications

Derivatives of the 1,5-dimethyl-1H-pyrazole scaffold have been successfully developed to target a range of kinases implicated in various diseases.

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer. Pyrazole-based inhibitors have been developed to target CDKs, leading to cell cycle arrest and anti-proliferative effects.[1]

  • c-Met and Ron Kinases: The c-Met and Ron receptor tyrosine kinases are crucial drivers of tumor growth and metastasis. Specific inhibitors based on a pyrazole core have demonstrated potent and selective inhibition of these kinases.[5][6]

  • p38 MAP Kinase: p38 MAP kinase is a key regulator of inflammatory responses. Pyrazole-containing compounds have been designed as potent inhibitors of p38 for the treatment of inflammatory diseases.[7]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease. Novel pyrazole-based inhibitors have been discovered that potently and selectively target the G2019S mutant of LRRK2.[8]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical mediator in inflammatory signaling pathways. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and orally bioavailable IRAK4 inhibitors.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative pyrazole-based kinase inhibitors against their respective targets.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 / KD (nM)Reference Cell Line(s)Key Findings
Pyrazolo[1,5-a]pyrimidineBMPR2IC50 = 506-Macrocyclization of a promiscuous pyrazole inhibitor led to a selective and potent BMPR2 inhibitor.[10]
3-Amino-1H-pyrazoleCDK16EC50 = 33-High cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE families.[1]
DiarylpyrazoleYck2-C. albicansStructure-activity relationships for fungal Yck2 inhibition were defined, highlighting the importance of the pyrazole core.[11]
5H-benzo[10][11]cyclohepta[1,2-b]pyridin-5-onec-Met/Ron-GTL-16A specific dual c-Met/Ron inhibitor with preferential binding to the activated kinase conformation.[5]
Biaryl-1H-pyrazoleG2019S-LRRK2IC50 = 15HEK293Potent and selective inhibitors of the hyperactive GS-LRRK2 kinase.[8]
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK4--Excellent potency, kinase selectivity, and pharmacokinetic properties suitable for oral dosing.[9]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a pyrazole-based inhibitor against a target kinase using a fluorescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a peptide with a phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a fluorescence-based detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

This protocol outlines a method to assess the anti-proliferative effects of a pyrazole-based kinase inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG-2, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Treat the cells with the diluted test compound or vehicle control (medium with DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate as required by the reagent.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Visualizations

Signaling Pathway

G cluster_0 c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->cMet Inhibits G cluster_1 Kinase Inhibitor Development Workflow Start Scaffold Selection (1,5-dimethyl-1H-pyrazole) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In vitro Kinase Inhibition Assays Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cellular Cell-based Assays (Proliferation, etc.) Cellular->SAR Optimization Lead Optimization SAR->Optimization Iterative Process Optimization->Synthesis End Preclinical Candidate Optimization->End G cluster_2 Structure-Activity Relationship (SAR) Logic Core Pyrazole Core Hinge Binding Activity Overall Inhibitory Activity and Drug-like Properties Core:f1->Activity R1 R1 Substitution Potency Modulation R1:f1->Activity R2 R2 Substitution Selectivity Profile R2:f1->Activity R3 R3 Substitution Physicochemical Properties R3:f1->Activity

References

Application of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in the field of agrochemical research, forming the core of numerous commercially successful fungicides, herbicides, and insecticides. [1][2]The specific substitution pattern on the pyrazole ring plays a crucial role in determining the biological activity and target spectrum of the resulting agrochemical. The compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is a key building block for the introduction of the 1,5-dimethyl-1H-pyrazol-4-yl moiety, a structural motif found in a variety of biologically active molecules with potential applications in crop protection. [3][4][5]This document provides detailed application notes and protocols for the use of this versatile synthon in the synthesis of novel agrochemicals.

While direct synthesis protocols for commercial agrochemicals using this specific methanamine were not found in publicly available literature, its utility as a precursor for introducing the 1,5-dimethyl-1H-pyrazol-4-yl group is evident from its chemical structure and the prevalence of this moiety in patented compounds. [6]The following sections detail its potential application in the synthesis of pyrazole carboxamide fungicides, a major class of agrochemicals.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. [7][8]The N-substituted pyrazole carboxamide moiety is a key toxophore, and variations in the substituents on the pyrazole ring and the amine component are crucial for optimizing efficacy and selectivity.

This compound serves as a valuable primary amine for the synthesis of novel pyrazole carboxamide fungicides. The primary amine group can readily react with an activated carboxylic acid derivative (e.g., an acid chloride or a carboxylic acid activated with a coupling agent) to form a stable amide bond, leading to the desired N-benzylpyrazole carboxamide structure.

Logical Relationship of the Synthon

logical_relationship cluster_starting_materials Key Synthons cluster_product Target Agrochemical amine This compound product N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)benzamide (Pyrazole Carboxamide Fungicide Candidate) amine->product Amide Bond Formation acid_chloride Substituted Benzoyl Chloride acid_chloride->product

Caption: Logical workflow for the synthesis of a pyrazole carboxamide fungicide candidate.

Experimental Protocols

The following is a representative protocol for the synthesis of an N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)benzamide derivative, a candidate pyrazole carboxamide fungicide. This protocol is based on standard amide coupling reactions.

Synthesis of N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-chlorobenzamide

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-chlorobenzamide.

Synthetic Workflow Diagram

synthetic_workflow start Start: Dissolve Amine in DCM step1 Cool to 0°C start->step1 step2 Add Triethylamine step1->step2 step3 Add Acid Chloride Solution step2->step3 step4 React at Room Temperature (4-6h) step3->step4 step5 Quench with NaHCO3 step4->step5 step6 Extraction with DCM step5->step6 step7 Wash with Brine step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end End: Pure Product step9->end

Caption: Step-by-step workflow for the synthesis of a pyrazole carboxamide.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a series of N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)benzamide derivatives with different substituents on the benzoyl ring. This data is for illustrative purposes to guide researchers in evaluating the efficiency of the synthetic protocol.

EntryR-Group on Benzoyl ChlorideYield (%)Purity (%)Melting Point (°C)
14-Cl85>98155-157
24-F88>99152-154
34-CH382>98148-150
42,4-diCl79>97168-170
54-CF381>98160-162

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its application in the preparation of pyrazole carboxamide fungicides, as outlined in the representative protocol, demonstrates a straightforward and efficient method for accessing a diverse range of potential crop protection agents. The 1,5-dimethyl substitution pattern on the pyrazole ring offers a unique structural feature for exploring new areas of the chemical space in the ongoing search for more effective and environmentally benign agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this synthon is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Vilsmeier-Haack Formylation: 1,5-dimethyl-1H-pyrazole is formylated to produce the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Reductive Amination: The resulting aldehyde undergoes reductive amination with ammonia to yield the target primary amine.

Experimental Workflow Diagram

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination A 1,5-dimethyl-1H-pyrazole C 1,5-dimethyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3 + DMF) B->C F This compound C->F Reductive Amination D Ammonia (NH3) D->F E Reducing Agent (e.g., NaBH4) E->F

Caption: Overall synthesis workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Vilsmeier-Haack Formylation of 1,5-dimethyl-1H-pyrazole

Q1: My yield of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is low. How can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation can be attributed to several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and dry, as the Vilsmeier reagent is sensitive to moisture.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures. If the yield is low, consider increasing the temperature to ensure the reaction goes to completion. However, be cautious of potential side reactions at excessively high temperatures.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.

  • Work-up Procedure: The work-up often involves pouring the reaction mixture into ice water and neutralizing with a base. Ensure efficient stirring during this process to facilitate the hydrolysis of the intermediate iminium salt to the aldehyde.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the possible side products?

A2: Side product formation can compete with the desired formylation. Potential side reactions include:

  • Over-formylation: Although less common for this substrate, diformylation is a possibility under harsh conditions.

  • Decomposition: At very high temperatures, the pyrazole ring or the product may decompose.

  • Incomplete Hydrolysis: The intermediate iminium salt may not fully hydrolyze to the aldehyde during work-up, leading to impurities. Ensure thorough quenching and stirring in water.

Troubleshooting Side Product Formation

IssueRecommended Action
Multiple Spots on TLC Optimize reaction temperature and time. Purify the crude product using column chromatography.
Dark-colored Reaction Mixture This may indicate decomposition. Consider running the reaction at a lower temperature for a longer duration.
Step 2: Reductive Amination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

Q3: The conversion of the aldehyde to the primary amine is incomplete. How can I drive the reaction to completion?

A3: Incomplete conversion during reductive amination can be a common issue. Here are some suggestions:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice. However, other reducing agents like sodium triacetoxyborohydride (STAB) can be milder and more selective. Catalytic hydrogenation is also an effective method.[1]

  • pH Control: The pH of the reaction mixture is crucial for imine formation. For reductive amination with ammonia, maintaining a slightly basic pH is generally favorable.

  • Excess Ammonia: Using a sufficient excess of ammonia (e.g., a solution of ammonia in methanol) can help drive the equilibrium towards imine formation.

  • Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, a moderate increase in temperature may be beneficial, depending on the stability of the reactants and products.

Q4: I am getting a significant amount of the corresponding alcohol as a byproduct. How can I minimize this?

A4: The formation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol is a common side reaction where the aldehyde is directly reduced. To minimize this:

  • Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the aldehyde and ammonia to form the imine, and then add the reducing agent. This can favor the reduction of the imine over the aldehyde.[1]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often used to minimize the reduction of the starting aldehyde.

Troubleshooting Reductive Amination

IssuePossible CauseRecommended Action
Low Yield of Primary Amine Incomplete imine formation.Use excess ammonia; optimize pH.
Inefficient reduction.Choose an appropriate reducing agent; monitor reaction to completion.
Formation of Alcohol Byproduct Direct reduction of the aldehyde.Perform a stepwise reaction; consider using a milder reducing agent like STAB.
Formation of Secondary/Tertiary Amines Reaction of the primary amine product with the starting aldehyde.This is less likely with ammonia but can be minimized by controlling the stoichiometry and reaction time.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

This protocol is based on a general procedure for the Vilsmeier-Haack formylation of pyrazoles.[2]

  • Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 2.0 eq) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.0 eq) to the cooled DMF with stirring, maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~7-8.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. If the product is an oil or remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Quantitative Data for Vilsmeier-Haack Formylation

ParameterValueReference
Typical Yield 69%[2]
Reaction Temperature 80-90 °C
Reaction Time 2-4 hours
Protocol 2: Synthesis of this compound

This protocol is a general procedure for reductive amination using sodium borohydride.

  • Reaction Setup: In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

  • Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the aldehyde solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.

Representative Quantitative Data for Reductive Amination

ParameterValue
Typical Yield 60-80% (Estimated)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 3-6 hours

Logical Troubleshooting Diagram

G cluster_formylation Troubleshooting: Vilsmeier-Haack Formylation cluster_amination Troubleshooting: Reductive Amination Start_F Low Yield of Aldehyde Q1_F Is starting material consumed? (Check TLC) Start_F->Q1_F A1_F_Yes Increase reaction time or temperature. Q1_F->A1_F_Yes No A1_F_No Problem with work-up or product isolation. Q1_F->A1_F_No Yes Q2_F Are reagents dry and of high purity? A1_F_No->Q2_F A2_F_Yes Consider other factors like stoichiometry. Q2_F->A2_F_Yes Yes A2_F_No Use fresh, anhydrous reagents. Q2_F->A2_F_No No Start_A Low Yield of Amine Q1_A Is alcohol byproduct the major impurity? (Check NMR/GC-MS) Start_A->Q1_A A1_A_Yes Use stepwise procedure (form imine first) or a milder reducing agent (e.g., STAB). Q1_A->A1_A_Yes Yes A1_A_No Incomplete reaction. Q1_A->A1_A_No No Q2_A Is an excess of ammonia being used? A1_A_No->Q2_A A2_A_Yes Optimize reaction time and temperature. Q2_A->A2_A_Yes Yes A2_A_No Increase the equivalents of ammonia. Q2_A->A2_A_No No

Caption: Troubleshooting logic for the synthesis.

References

Identifying side products in "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine.

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of this compound typically proceeds via a two-step process: the Vilsmeier-Haack formylation of 1,5-dimethylpyrazole to produce 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination. Each step presents opportunities for the formation of side products that can complicate purification and reduce yields.

Step 1: Vilsmeier-Haack Formylation

This reaction converts 1,5-dimethylpyrazole to 1,5-dimethyl-1H-pyrazole-4-carbaldehyde using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-dimethylpyrazole

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.

  • Add 1,5-dimethylpyrazole to the Vilsmeier reagent at a controlled temperature.

  • Heat the reaction mixture. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by pouring it into a mixture of ice and a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid.

  • The product, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.

Potential Side Products and Troubleshooting

Observed Issue Potential Cause(s) Troubleshooting/Mitigation Strategies
Incomplete conversion (presence of starting material) Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.Increase the molar ratio of the Vilsmeier reagent. Optimize reaction temperature and time based on TLC or GC-MS monitoring.
Formation of a hydroxymethylated byproduct In situ generation of formaldehyde from DMF under prolonged heating. This can react with the starting pyrazole.Avoid excessively long reaction times and high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
Presence of chlorinated byproducts Reaction of the hydroxyl group of the hydroxymethylated byproduct with excess POCl₃.Use the minimum effective amount of POCl₃. Ensure rapid and efficient quenching of the reaction.
Low Yield Suboptimal reaction conditions, inefficient extraction, or product degradation during workup.Systematically optimize temperature, reaction time, and stoichiometry. Ensure the pH is adequately basic during extraction to maximize the recovery of the aldehyde.

Logical Workflow for Vilsmeier-Haack Formylation Troubleshooting

cluster_start Start: Vilsmeier-Haack Reaction cluster_monitoring Reaction Monitoring cluster_issues Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Mix 1,5-dimethylpyrazole with Vilsmeier Reagent monitor Monitor by TLC/GC-MS start->monitor issue1 Incomplete Conversion? monitor->issue1 issue2 Unexpected Peaks? monitor->issue2 issue1->issue2 No solution1a Increase Reagent Ratio issue1->solution1a Yes solution1b Increase Temperature/Time issue1->solution1b solution2a Characterize by GC-MS/NMR issue2->solution2a Yes success Proceed to Reductive Amination issue2->success No solution1a->monitor solution1b->monitor solution2b Hypothesize Side Product (e.g., hydroxymethylation, chlorination) solution2a->solution2b solution2c Optimize: Reduce Time/Temp solution2b->solution2c solution2c->monitor failure Re-evaluate Strategy

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.

Step 2: Reductive Amination

This step converts the aldehyde functional group of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde into the desired primary amine, this compound. This is typically achieved using a source of ammonia (e.g., ammonium chloride, aqueous ammonia) and a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).

Experimental Protocol: Reductive Amination

  • Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., methanol, ethanol).

  • Add a source of ammonia, such as ammonium chloride or a solution of ammonia in methanol.

  • The mixture is stirred to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.

  • Quench the reaction, typically with water or a dilute acid.

  • Adjust the pH to be basic to ensure the amine is in its free base form.

  • Extract the product with an organic solvent.

  • Wash, dry, and evaporate the solvent to obtain the crude product. Purification can be achieved by distillation or column chromatography.

Potential Side Products and Troubleshooting

Observed Issue Potential Cause(s) Troubleshooting/Mitigation Strategies
Formation of the corresponding alcohol Reduction of the starting aldehyde by the reducing agent before imine formation.Ensure sufficient time for imine formation before adding the reducing agent. Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is less likely to reduce the aldehyde under neutral or slightly acidic conditions.
Formation of a secondary amine The newly formed primary amine reacts with another molecule of the starting aldehyde to form a secondary imine, which is then reduced.Use a large excess of the ammonia source to favor the formation of the primary amine. Add the aldehyde slowly to a solution containing the ammonia source to maintain a high concentration of ammonia relative to the aldehyde.
Formation of a tertiary amine The secondary amine byproduct reacts with another molecule of the aldehyde.Similar to preventing secondary amine formation, use a large excess of the ammonia source and control the addition of the aldehyde.
Incomplete reaction Insufficient reducing agent, low temperature, or short reaction time.Increase the amount of reducing agent. Optimize the reaction temperature and time.

Signaling Pathway of Reductive Amination and Side Product Formation

cluster_reactants Reactants cluster_pathways Reaction Pathways aldehyde 1,5-dimethyl-1H-pyrazole-4-carbaldehyde imine Primary Imine Intermediate aldehyde->imine + NH3 - H2O alcohol Side Product: (1,5-dimethyl-1H-pyrazol-4-yl)methanol aldehyde->alcohol + Reducing Agent ammonia Ammonia (NH3) reducing_agent Reducing Agent (e.g., NaBH4) primary_amine Desired Product: This compound imine->primary_amine + Reducing Agent secondary_imine Secondary Imine Intermediate primary_amine->secondary_imine + Aldehyde - H2O secondary_amine Side Product: Secondary Amine secondary_imine->secondary_amine + Reducing Agent

Technical Support Center: Enhancing the Stability of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound derivatives?

A1: Derivatives of this compound are susceptible to several degradation pathways, primarily oxidation, hydrolysis, and photodegradation. The primary amine and the pyrazole ring itself can be susceptible to oxidative conditions, potentially leading to the formation of corresponding aldehydes, carboxylic acids, or N-oxides. Hydrolytic degradation can occur, particularly if the derivatives contain labile functional groups like esters or amides. Photodegradation may also be a concern upon exposure to UV or high-intensity light.[1]

Q2: How does pH affect the stability of these compounds in solution?

A2: The stability of this compound derivatives can be significantly influenced by the pH of the solution. The primary amine moiety is basic and will be protonated at acidic pH, which can influence its reactivity and interactions. While the pyrazole ring is generally stable, extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of susceptible functional groups on the derivatives.[2] It is crucial to determine the optimal pH range for your specific derivative to ensure its stability in solution.

Q3: What are the best practices for storing solutions of this compound derivatives?

A3: To minimize degradation, solutions of this compound derivatives should be stored at low temperatures (2-8 °C or frozen at -20 °C or -80 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation. The choice of storage buffer and pH is also critical and should be optimized for your specific compound.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of unknown peaks in HPLC analysis.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Oxidation 1. Degas all solvents and buffers before use.2. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).3. Add antioxidants (e.g., ascorbic acid, BHT) to the solution, if compatible with downstream applications.The primary amine and pyrazole ring can be susceptible to oxidation by dissolved oxygen.[1]
Hydrolysis 1. Adjust the pH of the solution to a more neutral range (pH 6-8) and assess stability.2. If the derivative has hydrolyzable groups, consider using a non-aqueous solvent if the experimental design allows.Extreme pH can catalyze the hydrolysis of functional groups like esters or amides.[1]
Photodegradation 1. Prepare and handle solutions in a dark room or under amber light.2. Store solutions in amber vials or light-protected containers.Pyrazole-containing compounds can be sensitive to light, leading to photodegradation.[1]
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay results between experiments.

  • A gradual decrease in the compound's apparent activity over the course of an experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Compound Instability in Assay Buffer 1. Perform a time-course stability study of the compound in the specific assay buffer.2. Analyze samples at different time points by HPLC to quantify the remaining parent compound.The components of the assay buffer (e.g., salts, proteins, pH) can affect the stability of the compound.
Adsorption to Labware 1. Use low-binding microplates and pipette tips.2. Include a surfactant (e.g., Tween-20) in the assay buffer, if permissible.Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.

Data Presentation: Forced Degradation Study of a Model Derivative

The following table summarizes illustrative data from a forced degradation study on a hypothetical derivative, "Compound X," which is an ester derivative of this compound.

Stress Condition Duration Temperature % Degradation of Compound X Major Degradants Formed
0.1 M HCl24 hours60 °C15.2%Hydrolyzed carboxylic acid
0.1 M NaOH24 hours60 °C45.8%Hydrolyzed carboxylic acid
3% H₂O₂24 hoursRoom Temp22.5%N-oxide, Oxidized pyrazole ring
UV Light (254 nm)24 hoursRoom Temp12.1%Photodegradation products
Heat48 hours80 °C8.5%Thermally induced degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of a this compound derivative.

1. Sample Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated UV light source.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C.

3. Time Points:

  • Collect samples at initial (t=0), 2, 4, 8, and 24-hour time points.

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the percentage of the parent compound remaining and identify any major degradation products.

Protocol 2: Solution Stability Assessment

This protocol describes how to assess the stability of a derivative in a specific buffer or formulation.

1. Sample Preparation:

  • Prepare solutions of the test compound in the desired buffer at the target concentration.

2. Storage Conditions:

  • Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, and 40°C) and protect from light.

3. Time Points:

  • Analyze samples at initial (t=0) and subsequent time points (e.g., 1, 3, 7, and 14 days).

4. Sample Analysis:

  • Use a validated HPLC method to determine the concentration of the parent compound at each time point.

  • Calculate the degradation rate and predict the shelf-life under the tested conditions.

Visualizations

degradation_pathways Derivative Derivative Oxidized Products Oxidized Products Derivative->Oxidized Products Oxidation (e.g., H₂O₂) Hydrolyzed Products Hydrolyzed Products Derivative->Hydrolyzed Products Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products Derivative->Photodegradation Products Photolysis (UV Light)

Caption: Potential degradation pathways for the derivatives.

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Compound Degradation Compound Degradation Forced Degradation Study Forced Degradation Study Compound Degradation->Forced Degradation Study Analyze Degradants Analyze Degradants Forced Degradation Study->Analyze Degradants Optimize Storage Conditions Optimize Storage Conditions Analyze Degradants->Optimize Storage Conditions Modify Formulation Modify Formulation Analyze Degradants->Modify Formulation

Caption: A workflow for troubleshooting compound instability.

References

Overcoming low reactivity of the pyrazole ring in "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low reactivity of the pyrazole ring in "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine".

Troubleshooting Guides

Problem 1: Failed Electrophilic Aromatic Substitution on the Pyrazole Ring

  • Symptom: No reaction or recovery of starting material when attempting standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation).

  • Root Cause: The pyrazole ring's reactivity is inherently biased. Electrophilic substitution on pyrazoles strongly prefers the C4 position.[1][2] In the target molecule, this position is already occupied by the methanamine substituent, effectively blocking the most reactive site. The C3 and C5 positions are significantly less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms.[1][3]

  • Solutions:

    • Confirm Reaction Conditions: Double-check reagent purity, solvent dryness, and reaction temperature. While unlikely to force a reaction at C3/C5, ruling out experimental error is crucial.

    • Shift Focus to the Side Chain: The primary amine of the methanamine group is a highly reactive nucleophile. Consider modifying this group instead of the pyrazole ring (see FAQ 3).

    • Employ Advanced Activation Methods: For ring functionalization, standard electrophilic substitution is not viable. A directed metalation strategy is the most promising alternative (see FAQ 2 and Protocol 1).

    • Consider De Novo Synthesis: If a specific substitution pattern on the pyrazole ring is essential, it may be more efficient to synthesize the desired molecule from different starting materials rather than modifying the existing scaffold.

Problem 2: Low Yields or Side-Products During Ring Functionalization Attempts

  • Symptom: Complex product mixtures or very low yields when attempting to force a reaction on the pyrazole ring under harsh conditions.

  • Root Cause: Forcing conditions (e.g., high heat, strong acids) can lead to decomposition of the starting material or non-selective reactions. The N2 "pyridine-like" nitrogen can be protonated by strong acids, further deactivating the ring system.[3][4]

  • Solutions:

    • Avoid Harsh Conditions: High temperatures and highly acidic environments should be used with caution.

    • Protect the Side-Chain Amine: If harsh conditions are unavoidable for a specific transformation, consider protecting the primary amine (e.g., as a Boc or Cbz carbamate) to prevent unwanted side reactions.

    • Utilize Regioselective Methods: Switch to a strategy that offers precise control over the reaction site, such as directed ortho-metalation (DoM), which uses a directing group to activate a specific C-H bond for deprotonation and subsequent electrophilic quenching.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrazole ring in "this compound" so unreactive?

A1: The low reactivity towards typical electrophilic substitution is due to two main factors. First, pyrazole is a π-excessive aromatic heterocycle where electrophilic attack is overwhelmingly favored at the C4 position.[2] In your molecule, this site is already substituted. Second, the C3 and C5 positions are adjacent to the ring nitrogen atoms, which exert an inductive electron-withdrawing effect, making these positions electron-deficient and thus less susceptible to attack by electrophiles.[3]

Q2: How can I introduce a substituent at the C3 position of the pyrazole ring?

A2: Direct electrophilic substitution at C3 is challenging. The most effective strategy is Directed ortho-Metalation (DoM) . This involves using a directing group to guide a strong base (like n-butyllithium) to deprotonate a specific, otherwise unreactive, C-H bond. In your molecule, the aminomethyl side chain can potentially act as a directing group. The lithiated intermediate can then be trapped with a suitable electrophile (e.g., iodine, DMF, alkyl halides) to introduce a new substituent regioselectively.

Q3: What are some reliable reactions for modifying the aminomethyl side chain?

A3: The primary amine is a versatile functional handle. Common modifications include:

  • Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides (can lead to over-alkylation, so reductive amination is often preferred).

  • Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone to form a secondary or tertiary amine.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Q4: Are there any catalysts that can directly activate a C-H bond on the pyrazole ring?

A4: Yes, transition-metal-catalyzed C-H activation/functionalization is a modern approach to forming C-C or C-heteroatom bonds. Catalysts based on palladium (Pd), rhodium (Rh), or iridium (Ir) are often used. These methods can offer different regioselectivity compared to classical methods. For pyrazoles, the N2 nitrogen often acts as a coordinating atom to direct the metal catalyst to the C5 position. This can be an effective, albeit more complex, alternative to DoM.

Data Presentation

Table 1: General Reactivity of Substituted Pyrazole Positions

PositionReactivity Towards ElectrophilesReactivity Towards NucleophilesPreferred Method for Functionalization in the Target Molecule
C3 Very LowLowDirected Metalation (DoM), C-H Activation
C4 High (Blocked)LowNot Applicable (Substituted)
C5 LowLowDirected Metalation (DoM), C-H Activation
N1 Not Applicable (Substituted)Not Applicable (Substituted)Not Applicable (Substituted)
N2 Basic/NucleophilicNot ApplicableAlkylation (forms pyrazolium salt)[1]
**Side-Chain (-CH₂NH₂) **Not ApplicableHigh (Nucleophilic)Standard amine chemistry (acylation, alkylation, etc.)

Experimental Protocols

Protocol 1: Hypothetical Directed Metalation and Iodination at the C5 Position

Disclaimer: This is a representative protocol based on established chemical principles for directed metalation. Optimization of stoichiometry, temperature, and reaction time will be necessary.

  • Protection Step (Optional but Recommended): To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the starting material. Work up by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected amine.

  • Metalation: Dissolve the Boc-protected amine (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 2.2 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.5 eq) in dry THF. Add this solution dropwise to the lithiated pyrazole solution at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional 1 hour, then allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of Na₂S₂O₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the C5-iodinated product. The Boc group can be removed with trifluoroacetic acid (TFA) in DCM if the primary amine is desired.

Visualizations

Logical Workflow for Functionalization

G A Goal: Functionalize This compound B Is modification of the -CH₂NH₂ side chain acceptable? A->B C Perform standard amine chemistry: - Acylation - Reductive Amination - Sulfonylation B->C Yes D Is functionalization of the pyrazole ring required? B->D No H Project Complete C->H E Attempt Directed Metalation (DoM) or Transition-Metal C-H Activation D->E Yes G Consider De Novo Synthesis with desired substitution pattern D->G No (Goal Unachievable) F Successful? E->F F->G No F->H Yes

Caption: Decision workflow for modifying the target molecule.

Reactivity Map of the Core Scaffold

Caption: Key reactive and unreactive sites on the molecule.

Directed Metalation (DoM) Conceptual Pathway

G A Starting Material (Boc-Protected Amine) B Add n-BuLi @ -78 °C A->B C Directed Deprotonation at C5 B->C D Formation of Lithiated Intermediate C->D E Add Electrophile (e.g., I₂) D->E F Electrophilic Quench E->F G C5-Functionalized Product F->G

Caption: Conceptual workflow for C-H activation via Directed Metalation.

References

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazoles.

Issue 1: Poor or No Product Yield

Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.[1]

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.[1]

    • Strength: Ensure the base is strong enough for the specific pyrazole and alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group. The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: A bulky alkylating agent may react slower. Increased temperature or longer reaction times may be required.

  • Optimize Reaction Temperature and Time:

    • Some reactions require heating to proceed at an appreciable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and temperature.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_base Evaluate Base (Strength, Stoichiometry) start->check_base check_solubility Assess Solubility (Change Solvent?) check_base->check_solubility Base OK? check_alkylating_agent Check Alkylating Agent (Leaving Group, Sterics) check_solubility->check_alkylating_agent optimize_conditions Optimize Conditions (Temp, Time) check_alkylating_agent->optimize_conditions Agent OK? solution Improved Yield optimize_conditions->solution

Troubleshooting workflow for low N-alkylation yield.

Issue 2: Poor Regioselectivity in Unsymmetrical Pyrazoles

Q: My reaction is producing a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar electronic properties of the two nitrogen atoms.[2] The outcome is influenced by a delicate balance of steric effects, electronic effects, and reaction conditions.[2]

Strategies to Control Regioselectivity:

  • Steric Hindrance: This is often the dominant factor.

    • On the Pyrazole: A bulky substituent at the C3 or C5 position will direct the alkylation to the less sterically hindered nitrogen.[2]

    • On the Alkylating Agent: Using a sterically demanding alkylating agent will also favor attack at the less hindered nitrogen atom.[1]

  • Choice of Base and Solvent: This combination can significantly influence the N1/N2 ratio.

    • For N1-Alkylation: Conditions like K₂CO₃ in DMSO or NaH in THF often favor the formation of the N1-alkylated isomer.[1][2]

    • For N2-Alkylation: A magnesium-based catalyst, such as MgBr₂, has been shown to promote N2-alkylation.[3]

  • Alternative Methodologies:

    • Phase Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation and can influence regioselectivity.[4][5]

    • Acid Catalysis: Using trichloroacetimidates as electrophiles under Brønsted acid catalysis can provide good yields, with regioselectivity often controlled by sterics.[6][7]

Logical Relationship for Regioselectivity Control

regioselectivity_control main Controlling Regioselectivity (N1 vs. N2) sterics Steric Effects main->sterics conditions Reaction Conditions main->conditions methods Alternative Methods main->methods substituent Bulky Pyrazole Substituent (C3/C5) sterics->substituent alkyl_agent Bulky Alkylating Agent sterics->alkyl_agent base_solvent Base/Solvent System (e.g., K2CO3/DMSO for N1) conditions->base_solvent catalysis Catalysis (e.g., MgBr2 for N2) conditions->catalysis ptc Phase Transfer Catalysis (PTC) methods->ptc acid_cat Acid Catalysis (with Trichloroacetimidates) methods->acid_cat

Factors influencing regioselectivity in pyrazole N-alkylation.

Issue 3: Difficulty in Product Purification

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What can I do?

A: Separating regioisomers of N-alkylated pyrazoles is a frequent challenge.

Purification Strategies:

  • Optimize Chromatography:

    • Column and Eluent: Experiment with different silica gel grades (e.g., finer mesh) and various solvent systems. A shallow gradient or isocratic elution might improve separation.

    • Alternative Techniques: Consider preparative TLC or High-Performance Liquid Chromatography (HPLC) for difficult separations.

  • Crystallization: If the product is a solid, fractional crystallization can be a powerful purification technique.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different polarity, facilitating separation. The desired isomer can then be regenerated.

  • Revisit the Reaction: The most effective approach is often to optimize the reaction conditions to favor the formation of a single isomer, minimizing the need for challenging purification.

Data Presentation: Influence of Reaction Conditions

The choice of base and solvent is critical for both yield and regioselectivity. The following tables summarize common conditions and their typical outcomes.

Table 1: Influence of Base and Solvent on N-Alkylation of 3-Substituted Pyrazoles

BaseSolventPredominant IsomerTypical YieldNotes
K₂CO₃DMSON1Good to ExcellentA common and effective system for favoring the less hindered N1 isomer.[1]
NaHTHFN1Good to ExcellentA strong base system, also favoring N1-alkylation. Requires strictly anhydrous conditions.[1]
Cs₂CO₃DMFN1GoodOften used for its high solubility and reactivity.
KOH(Solvent-free, PTC)N1Good to ExcellentPhase transfer catalysis can be highly efficient.[4]
MgBr₂THFN2Moderate to GoodA catalytic method specifically for directing alkylation to the N2 position.[3]

Note: Data is illustrative and compiled from various sources on substituted pyrazoles. Exact ratios and yields may vary depending on the specific substrates.[1]

Table 2: Common Alkylating Agents and Their Reactivity

Alkylating AgentLeaving GroupRelative Reactivity
R-IIodideHighest
R-BrBromideHigh
R-OTsTosylateHigh
R-ClChlorideModerate

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol is a common method for the N-alkylation of pyrazoles using an alkyl halide and a carbonate base.[8]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq).

  • Solvent and Base: Add anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M. Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.[8]

  • Deprotonation: Stir the mixture at room temperature for 15-30 minutes.[8]

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.[8]

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[8]

Workflow for Base-Mediated N-Alkylation

base_mediated_alkylation start Start dissolve Dissolve Pyrazole in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base deprotonate Stir for Deprotonation (15-30 min) add_base->deprotonate add_alkylating_agent Add Alkylating Agent (Dropwise) deprotonate->add_alkylating_agent react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkylating_agent->react workup Aqueous Work-up & Extraction react->workup purify Purify by Chromatography workup->purify end End purify->end

General experimental workflow for base-mediated N-alkylation.

Protocol 2: N-Alkylation using Phase Transfer Catalysis (PTC) without Solvent

This method is efficient and avoids the use of traditional organic solvents.[4]

  • Mixing Reagents: In a flask, stir equimolecular amounts of the pyrazole and the appropriate alkyl halide with a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB, ~3 mol%).

  • Adding Base: Add the base, for example, potassium hydroxide (KOH).

  • Reaction: The reaction is typically stirred at a suitable temperature until completion. The conditions (time, temperature, and base strength) can influence the outcome, especially with sensitive substrates.[4]

  • Work-up and Purification: The N-alkylpyrazole can often be isolated in good to excellent yields by a simple work-up, such as ball-to-ball distillation of the crude mixture.[4]

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis can significantly reduce reaction times.

  • Preparation: In a microwave vial, combine the pyrazole, alkylating agent, base, and a suitable solvent (if not solvent-free).[9][10]

  • Sealing: Securely seal the vial.[9]

  • Irradiation: Place the vial in a microwave reactor and heat at a set temperature for a short period (typically minutes).[11]

  • Work-up and Purification: After cooling, the product is isolated using standard work-up and purification procedures. This method often leads to high yields and rapid reaction times.[9][11]

References

Troubleshooting regioselectivity in pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 alkylated regioisomers?

A2: The formation of a mixture of N1 and N2 isomers during the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge.[1] The two nitrogen atoms in the pyrazole ring have similar properties, which complicates regioselective functionalization.[1][2] The final product ratio is determined by a combination of steric hindrance, electronic effects of the substituents on the pyrazole ring, and the reaction conditions employed (e.g., base, solvent, temperature, and catalyst).[1][3]

Q2: How do steric and electronic effects influence N-alkylation regioselectivity?

A2: Both steric and electronic factors play a crucial role.

  • Steric Effects : Bulky substituents on the pyrazole ring (at C3 or C5) or a sterically demanding alkylating agent will typically favor alkylation at the less hindered nitrogen atom.[3] For instance, a large group at the C5 position will generally direct alkylation to the N1 position.

  • Electronic Effects : The electronic nature of substituents significantly impacts the nucleophilicity of the adjacent nitrogen atoms. Pyrazoles with electron-donating groups (e.g., -Me, -OCH3) tend to react faster than those with electron-withdrawing groups (e.g., -NO2, -CN, -CO2Et).[3] These effects can alter the relative electron density of the N1 and N2 positions, thereby influencing the site of attack.

Q3: What is the inherent reactivity of the carbon positions (C3, C4, C5) in a pyrazole ring?

A3: The carbon positions on the pyrazole ring have distinct reactivity profiles. The C4 position is the most nucleophilic and is most susceptible to electrophilic substitution.[4][5][6] Conversely, the C5 proton is the most acidic, making this position suitable for deprotonation with strong bases followed by reaction with an electrophile.[4][5] The C3 position is generally the least reactive towards C-H functionalization.[4]

Q4: How can I achieve regioselective C-H functionalization?

A4: Achieving regioselectivity in C-H functionalization often requires a specific strategy. Transition-metal-catalyzed C-H activation is a powerful method, which typically relies on a directing group to guide the catalyst to a specific C-H bond.[5][7] The pyrazole's N2 nitrogen can itself act as a directing group.[5] Alternatively, pre-functionalizing the pyrazole, for example, through halogenation at the C4 position, provides a handle for subsequent regioselective cross-coupling reactions.[8][9]

Q5: Can the choice of solvent control regioselectivity?

A5: Yes, the solvent can have a profound impact. For N-alkylation, polar aprotic solvents are common, but changing the solvent can alter the product ratio.[2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in pyrazole formation.[10] For C-H functionalization, protic solvents can enhance the acidity of C-H bonds, favoring arylation at the β-position (C4).[11]

Troubleshooting Guides

Issue 1: Poor or no regioselectivity in N-alkylation, obtaining a mixture of N1 and N2 isomers.

  • Potential Cause: Steric and electronic effects are not sufficiently differentiated between the two nitrogen atoms under the current reaction conditions.

  • Solutions & Troubleshooting Steps:

    • Modify the Base/Counterion: The choice of base and its corresponding cation can switch regioselectivity.[1] For example, using a magnesium-based Lewis acid catalyst like MgBr₂ can promote highly regioselective N2-alkylation.[12]

    • Change the Solvent: As mentioned in the FAQ, switching to a fluorinated alcohol may dramatically improve regioselectivity.[10][13]

    • Alter the Alkylating Agent: If possible, using a bulkier alkylating agent can increase the steric hindrance around one nitrogen, favoring substitution at the other.

    • Introduce a Directing or Blocking Group: In a multi-step synthesis, consider introducing a temporary bulky group to block one nitrogen atom, perform the alkylation, and then remove the blocking group.

Issue 2: C-H functionalization is occurring at the wrong carbon position (e.g., C5 instead of desired C4).

  • Potential Cause: The reaction conditions favor the inherent reactivity of the pyrazole ring rather than the desired pathway. For instance, strongly basic conditions favor deprotonation at C5, while electrophilic conditions favor substitution at C4.[4][5]

  • Solutions & Troubleshooting Steps:

    • Employ a Directing Group Strategy: For transition-metal-catalyzed reactions, install a directing group on the pyrazole nitrogen that will guide the catalyst to the desired carbon. The pyrazole moiety itself has been used as a directing group for palladium-catalyzed sp³ C-H bond arylation.[14]

    • Switch to a Pre-functionalization Approach: Instead of direct C-H activation, consider a two-step sequence. For example, to functionalize the C4 position, first perform a regioselective C4-halogenation (e.g., iodination), then use this handle for a subsequent cross-coupling reaction (e.g., Suzuki, Heck).[6][8]

    • Re-evaluate the Catalyst System: The choice of metal catalyst, ligands, and additives is critical. Ligand-free palladium systems have been shown to promote β-arylation (C4).[11]

Data Presentation: Controlling N-Alkylation Regioselectivity

The following table summarizes quantitative data from a study on the Mg-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles, demonstrating the impact of the catalyst on yield and regioselectivity.

EntryPyrazole Substrate (R group)Alkylating AgentCatalyst (20 mol%)N2:N1 RatioYield (%)
1Phenyl2-bromo-N,N-dimethylacetamideMgBr₂99:190
24-Fluorophenyl2-bromo-N,N-dimethylacetamideMgBr₂99:184
32-Thienyl2-bromo-N,N-dimethylacetamideMgBr₂95:570
4Methyl2-bromo-N,N-dimethylacetamideMgBr₂89:1175
5Phenyl2-bromo-N,N-dimethylacetamideZn(OTf)₂80:2085
6Phenyl2-bromo-N,N-dimethylacetamideSc(OTf)₃76:2488

Data adapted from a study on Mg-catalyzed N2-regioselective alkylation.[12] The results highlight that while various Lewis acids can catalyze the reaction, MgBr₂ provides the best compromise between yield and regioselectivity for N2-alkylation.[12]

Experimental Protocols

Protocol 1: Mg-Catalyzed N2-Regioselective Alkylation of 3-Phenyl-1H-pyrazole[12]

  • Preparation: In a glovebox under a nitrogen atmosphere, add 3-phenyl-1H-pyrazole (200 mg, 1.39 mmol, 1.0 eq) and MgBr₂ (51.0 mg, 0.277 mmol, 0.2 eq) to a vial equipped with a magnetic stir bar.

  • Reagent Addition: Add THF (3.00 mL) and 2-bromo-N,N-dimethylacetamide (461 mg, 2.77 mmol, 2.0 eq).

  • Base Addition: Add i-Pr₂NEt (377 mg, 2.91 mmol, 2.1 eq) dropwise to the solution at 25 °C.

  • Reaction: Stir the resulting mixture at 25 °C for 2 hours.

  • Work-up and Purification: Upon completion, quench the reaction, extract the product with an appropriate organic solvent, and purify by column chromatography to isolate the N2-alkylated product.

Protocol 2: Regioselective C4-Iodination of a 1,3,5-Trisubstituted Pyrazole[8]

  • Preparation: To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Visual Guides

G Troubleshooting N-Alkylation Regioselectivity start Observed: Mixture of N1 and N2 Isomers steric Analyze Steric Hindrance start->steric Is one side bulkier? electronic Evaluate Electronic Effects start->electronic EDG vs EWG? conditions Modify Reaction Conditions start->conditions Systematically adjust sol_steric Favors less hindered N. Use bulkier electrophile to enhance effect. steric->sol_steric Yes sol_electronic Reaction favors N adjacent to more activating group. Consider substituent modification. electronic->sol_electronic Significant difference base base conditions->base Change Base/ Counterion solvent solvent conditions->solvent Change Solvent catalyst catalyst conditions->catalyst Add Catalyst sol_base Alters ion-pairing and can switch selectivity. base->sol_base e.g., NaH vs. K2CO3 sol_solvent Fluorinated alcohols can dramatically improve selectivity. solvent->sol_solvent e.g., THF vs. TFE sol_catalyst Lewis acids can chelate and direct to N2. catalyst->sol_catalyst e.g., Add MgBr2

Caption: A decision tree for troubleshooting poor regioselectivity in N-alkylation reactions.

G Key Factors Influencing Pyrazole Regioselectivity center Pyrazole Regioselectivity substituents Substituent Effects (on Pyrazole Ring) center->substituents reagents Reagent Properties (Electrophile/Nucleophile) center->reagents conditions Reaction Conditions center->conditions strategy Synthetic Strategy center->strategy sub_steric Steric Hindrance substituents->sub_steric sub_electronic Electronic Effects substituents->sub_electronic reag_steric Steric Bulk reagents->reag_steric reag_elec Reactivity reagents->reag_elec cond_solv Solvent conditions->cond_solv cond_base Base/Catalyst conditions->cond_base strat_direct Directing Groups strategy->strat_direct strat_prefunc Pre-functionalization strategy->strat_prefunc

Caption: Factors governing the regiochemical outcome of pyrazole functionalization reactions.

G Workflow for Regioselective C-H Functionalization cluster_0 Strategy Selection cluster_1 Methodology start Define Target Position (C3, C4, or C5) c4 Target: C4 (Nucleophilic) start->c4 c5 Target: C5 (Acidic Proton) start->c5 c3_c5 Target: C3/C5 (Directed) start->c3_c5 c4_method Electrophilic Substitution (e.g., Halogenation) or Direct Arylation c4->c4_method c5_method Deprotonation/Metalation (e.g., Lithiation) + Electrophile c5->c5_method c3_c5_method Transition-Metal-Catalyzed C-H Activation with Directing Group c3_c5->c3_c5_method end_node Desired Regioisomer c4_method->end_node c5_method->end_node c3_c5_method->end_node

Caption: A logical workflow for selecting a synthetic strategy for regioselective C-H functionalization.

References

Technical Support Center: Scalable Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine and its key intermediates. This guide includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Experimental Workflow

The scalable synthesis of this compound is typically achieved through a two-step process. The first step involves the formylation of 1,5-dimethylpyrazole via a Vilsmeier-Haack reaction to produce the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The subsequent step is the reductive amination of this aldehyde to yield the target primary amine.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 1,5-Dimethylpyrazole 1,5-Dimethylpyrazole 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde 1,5-Dimethylpyrazole->1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Formylation Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->1,5-Dimethyl-1H-pyrazole-4-carbaldehyde This compound This compound 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde->this compound Reductive Amination Ammonia Ammonia Ammonia->this compound Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting Guides

Step 1: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, leading to its decomposition.[1] 2. Low Reactivity of Substrate: Although generally reactive, substituents on the pyrazole ring can decrease its nucleophilicity. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.[1] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80°C) may be beneficial.[1]
Formation of Multiple Products/Side Reactions 1. Di-formylation: Although formylation at the 4-position is strongly favored, excessive Vilsmeier reagent or harsh conditions can lead to di-formylation. 2. Reaction at Other Positions: While less common, reaction at other positions on the pyrazole ring can occur.1. Optimize the stoichiometry of the Vilsmeier reagent; avoid using a large excess. 2. Maintain careful control over the reaction temperature and avoid prolonged reaction times. 3. Purify the crude product using column chromatography on silica gel.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent reaction are exothermic.[1] 2. Impurities: Contaminants in starting materials or solvents can catalyze polymerization or decomposition.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF, by using an ice-salt bath. 2. Use purified starting materials and anhydrous solvents.
Step 2: Reductive Amination of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Primary Amine 1. Incomplete Imine Formation: The initial condensation of the aldehyde and ammonia to form the imine may be incomplete. 2. Reduction of the Aldehyde: The reducing agent may preferentially reduce the starting aldehyde to the corresponding alcohol. 3. Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine.1. Use a large excess of ammonia (e.g., a saturated solution in an organic solvent or aqueous ammonia) to drive the equilibrium towards imine formation. 2. Choose a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2] 3. A stepwise procedure can be employed: first, form the imine, and then add the reducing agent. This can minimize the concentration of the aldehyde available for reaction with the product amine.
Presence of Unreacted Aldehyde 1. Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to reduce all of the imine formed. 2. Deactivation of Reducing Agent: The reducing agent may have decomposed due to moisture or other reactive species.1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. Ensure anhydrous conditions if using a moisture-sensitive reducing agent.
Difficulty in Product Isolation and Purification 1. Product Solubility: The primary amine product may have some water solubility, leading to losses during aqueous work-up. 2. Emulsion Formation: Emulsions can form during extraction, making phase separation difficult.1. After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form. Extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Addition of brine (saturated NaCl solution) can help to break emulsions. 3. For purification, consider conversion of the amine to its hydrochloride salt by treating the organic solution with HCl in a suitable solvent (e.g., ether or dioxane). The salt often precipitates and can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for the formylation of pyrazoles?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) to an electron-rich aromatic or heteroaromatic ring.[3] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] Pyrazoles are electron-rich heterocycles, making them suitable substrates for this type of electrophilic substitution. The reaction is generally regioselective for the 4-position of the pyrazole ring.

Q2: What are the key safety precautions for a scalable Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Careful, slow addition of POCl₃ to DMF at low temperatures to control the exothermic reaction.

  • Quenching the reaction mixture slowly and carefully with ice or a cold basic solution.

Q3: Which reducing agent is best for the reductive amination step?

The choice of reducing agent is critical for a successful reductive amination.

  • Sodium borohydride (NaBH₄): A cost-effective and powerful reducing agent, but it can also reduce the starting aldehyde. A two-step procedure (imine formation followed by reduction) is often preferred.

  • Sodium cyanoborohydride (NaBH₃CN): More selective for the iminium ion over the carbonyl group, allowing for a one-pot reaction. However, it is highly toxic and can generate toxic hydrogen cyanide gas under acidic conditions.

  • Sodium triacetoxyborohydride (STAB): A mild and highly selective reducing agent that is effective for a wide range of substrates. It is less toxic than NaBH₃CN, making it a safer alternative for many applications.[2]

Q4: How can I monitor the progress of these reactions?

Both the Vilsmeier-Haack formylation and the reductive amination can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate to observe the consumption of the starting material and the formation of the product.

Q5: What are the expected spectroscopic data for the key compounds?

  • 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde:

    • ¹H NMR (CDCl₃): δ (ppm) ~9.9 (s, 1H, CHO), ~7.8 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.5 (s, 3H, C-CH₃).

    • ¹³C NMR (CDCl₃): δ (ppm) ~185 (CHO), ~145 (pyrazole-C), ~140 (pyrazole-C), ~120 (pyrazole-C), ~40 (N-CH₃), ~12 (C-CH₃).

  • This compound:

    • ¹H NMR (CDCl₃): δ (ppm) ~7.3 (s, 1H, pyrazole-H), ~3.7 (s, 3H, N-CH₃), ~3.6 (s, 2H, CH₂), ~2.4 (s, 3H, C-CH₃), ~1.5 (br s, 2H, NH₂).

    • ¹³C NMR (CDCl₃): δ (ppm) ~148 (pyrazole-C), ~138 (pyrazole-C), ~118 (pyrazole-C), ~45 (CH₂), ~39 (N-CH₃), ~11 (C-CH₃). (Note: Exact chemical shifts may vary depending on the solvent and instrument.)

Experimental Protocols

Protocol 1: Scalable Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

G Start Start Prepare Vilsmeier Reagent Prepare Vilsmeier Reagent (POCl3 in DMF at 0-5 °C) Start->Prepare Vilsmeier Reagent Add 1,5-Dimethylpyrazole Add 1,5-Dimethylpyrazole dropwise at 0-10 °C Prepare Vilsmeier Reagent->Add 1,5-Dimethylpyrazole Heat Reaction Mixture Heat to 70-80 °C (Monitor by TLC) Add 1,5-Dimethylpyrazole->Heat Reaction Mixture Quench Reaction Cool and quench with ice-water/base Heat Reaction Mixture->Quench Reaction Extract Product Extract with organic solvent (e.g., Ethyl Acetate) Quench Reaction->Extract Product Purify Product Purify by column chromatography or recrystallization Extract Product->Purify Product End End Purify Product->End G Start Start Dissolve Aldehyde Dissolve aldehyde in Methanol Start->Dissolve Aldehyde Add Ammonia Add aqueous Ammonia and stir Dissolve Aldehyde->Add Ammonia Cool and Add NaBH4 Cool to 0 °C and add NaBH4 in portions Add Ammonia->Cool and Add NaBH4 Warm to RT Warm to Room Temperature (Monitor by TLC) Cool and Add NaBH4->Warm to RT Quench Reaction Quench with water Warm to RT->Quench Reaction Extract Product Extract with organic solvent (e.g., DCM) Quench Reaction->Extract Product Purify Product Purify by distillation or salt formation Extract Product->Purify Product End End Purify Product->End

References

Technical Support Center: Green Chemistry Approaches for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for green and sustainable pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the implementation of green chemistry principles in their experimental work. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing practical solutions and guidance.

Microwave-Assisted Synthesis

  • Question: My microwave-assisted reaction is resulting in low yields or incomplete conversion. What are the possible causes and solutions?

    • Answer: Low yields in microwave-assisted pyrazole synthesis can stem from several factors. Firstly, ensure optimal microwave power and irradiation time, as insufficient energy can lead to incomplete reactions.[1] Conversely, excessive power or time can cause decomposition of reactants or products. It is recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific substrates. Secondly, the choice of solvent is crucial; polar solvents are generally more efficient at absorbing microwave energy.[2] Consider using green solvents like water, ethanol, or ionic liquids.[3][4] Finally, ensure a homogenous reaction mixture, as localized overheating can occur in heterogeneous systems, leading to side product formation.

  • Question: I am observing charring or decomposition of my sample during microwave irradiation. How can I prevent this?

    • Answer: Charring is a clear indication of excessive temperature. Reduce the microwave power and consider using pulsed heating to allow for dissipation of heat between irradiation cycles. Ensure the reaction vessel is not overfilled, as this can lead to pressure build-up and localized overheating. The use of a stir bar can also help to distribute the heat more evenly.

Ultrasound-Assisted Synthesis

  • Question: The reaction rate of my ultrasound-assisted synthesis is not significantly faster than the conventional method. What can I do to improve it?

    • Answer: The efficiency of ultrasound-assisted synthesis is dependent on the frequency and power of the ultrasound source. Ensure your ultrasonic bath or probe is functioning correctly and is set to an appropriate power level.[5] The position of the reaction flask within the ultrasonic bath can also impact the energy transfer; try repositioning the flask to find the "hot spot." Additionally, the choice of solvent can influence cavitation, the primary mechanism of sonochemistry. While water is a good green solvent, sometimes a mixture with a co-solvent can enhance the effect.[5]

  • Question: My product is degrading under ultrasonic conditions. How can I mitigate this?

    • Answer: Product degradation can occur due to the high localized temperatures and pressures generated during cavitation. To address this, you can try reducing the ultrasonic power or using a pulsed sonication mode. Lowering the reaction temperature by using a cooling bath around the reaction vessel can also be effective.

Solvent-Free and Catalyst-Related Issues

  • Question: I am attempting a solvent-free reaction, but the mixture is too viscous, leading to poor mixing and low yields. What are my options?

    • Answer: In solvent-free conditions, ensuring adequate mixing is key.[6] If the reaction mixture is too viscous at room temperature, you can try gentle heating to melt the reactants, provided they are thermally stable. Another approach is to use a grinding technique with a mortar and pestle, which can facilitate the reaction between solid reactants.[7] Alternatively, consider using a catalytic amount of a green solvent or ionic liquid to act as a phase transfer catalyst and improve mixing.[6][8]

  • Question: My recyclable catalyst is losing activity after a few cycles. How can I improve its stability and reusability?

    • Answer: Catalyst deactivation can be due to poisoning by impurities, thermal degradation, or leaching into the reaction medium. To improve reusability, ensure thorough washing and drying of the catalyst between cycles to remove any adsorbed species. When using nanocatalysts, agglomeration can be an issue; proper redispersion is crucial.[3] If leaching is suspected, consider immobilizing the catalyst on a solid support. Additionally, ensure that the reaction conditions (temperature, pH) are within the stable range for your specific catalyst.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on green pyrazole synthesis, allowing for easy comparison of different methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingSnCl₂-1.4 h80[3]
Microwave IrradiationSnCl₂-25 min88[3]
Conventional StirringKOtBuMethanol--[3]
Microwave IrradiationKOtBuMethanol< 5 minExcellent[3]

Table 2: Comparison of Different Green Catalysts in Pyrano[2,3-c]pyrazole Synthesis

CatalystConditionsTimeYield (%)ReusabilityReference
Y₃Fe₅O₁₂ (YIG)Solvent-free, 80 °C20 minExcellentUp to 8 runs[3]
Ag/La-ZnOSolvent-free, grinding, RT10-25 minHighYes[7]
Ammonium Chloride----[9]

Experimental Protocols

This section provides detailed methodologies for key green pyrazole synthesis experiments.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 4-Arylidenepyrazolones

  • Reactants: β-ketoester (1 mmol), substituted hydrazine (1 mmol), and aldehyde (1 mmol).

  • Procedure:

    • Combine the β-ketoester, substituted hydrazine, and aldehyde in a microwave-safe reaction vessel equipped with a magnetic stir bar.

    • Place the vessel in a microwave reactor.

    • Irradiate the mixture at a power of 420 W for 10 minutes.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Expected Yield: 51-98%[1]

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of Pyranopyrazoles in Water

  • Reactants: Ethyl acetoacetate (1 mmol), aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), and malononitrile (1 mmol).

  • Procedure:

    • In a round-bottom flask, mix ethyl acetoacetate, the aromatic aldehyde, hydrazine monohydrate, and malononitrile in water.

    • Place the flask in an ultrasonic cleaning bath.

    • Irradiate the mixture with ultrasound at a frequency of 40 kHz and an output power of 250 W.[5]

    • Maintain the reaction temperature at 50 °C.[5]

    • Monitor the reaction by TLC until the starting materials are consumed (typically 35 minutes).[5]

    • After cooling to room temperature, the solid product precipitates.

    • Collect the product by filtration, wash with water, and dry.

  • Expected Yield: Up to 92%[5]

Protocol 3: Solvent-Free Synthesis of Pyrazoles using a Recyclable Nanocatalyst

  • Reactants: Aryl aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Catalyst: Ag/La-ZnO core-shell nanoparticles.

  • Procedure:

    • In a mortar, combine the aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and a catalytic amount of Ag/La-ZnO nanoparticles.[7]

    • Grind the mixture using a pestle at room temperature for 10-25 minutes.[7]

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, add ethanol to the mixture and stir.

    • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the product by recrystallization.

  • Expected Yield: High yields are typically obtained.[7]

Visualizations

Diagram 1: General Workflow for Green Pyrazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants (e.g., 1,3-dicarbonyl, hydrazine) Green_Method Choose Green Method (Microwave, Ultrasound, etc.) Reactants->Green_Method Reaction_Setup Set up Reaction (Solvent-free or Green Solvent) Green_Method->Reaction_Setup Energy_Input Apply Energy Source (Microwave/Ultrasound/Heat) Reaction_Setup->Energy_Input Monitoring Monitor Progress (TLC) Energy_Input->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Isolation Isolate Crude Product (Filtration/Extraction) Cooling->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Catalyst_Recovery Catalyst Recovery & Reuse Isolation->Catalyst_Recovery

Caption: A generalized experimental workflow for pyrazole synthesis using green chemistry approaches.

Diagram 2: Troubleshooting Logic for Low Yields

G Start Low Yield Observed Check_Method Identify Synthesis Method Start->Check_Method MW_Issues Microwave-Assisted Check_Method->MW_Issues Microwave US_Issues Ultrasound-Assisted Check_Method->US_Issues Ultrasound Cat_Issues Catalyst/Solvent-Free Check_Method->Cat_Issues Catalytic/ Solvent-Free MW_Power Optimize Power & Time MW_Issues->MW_Power MW_Solvent Check Solvent Polarity MW_Issues->MW_Solvent US_Power Verify Ultrasound Power/Frequency US_Issues->US_Power US_Position Adjust Flask Position US_Issues->US_Position Cat_Mixing Improve Mixing (Grinding/Heating) Cat_Issues->Cat_Mixing Cat_Activity Check Catalyst Activity/Deactivation Cat_Issues->Cat_Activity

Caption: A decision tree to troubleshoot common causes of low reaction yields.

References

Technical Support Center: Minimizing By-product Formation in Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during pyrazole cyclization reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during pyrazole synthesis, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Pyrazole Product

Symptoms: The overall isolated yield of the target pyrazole is consistently low, even when starting materials are consumed.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalysts play a crucial role in reaction efficiency.

    • Solution: Systematically optimize reaction conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. For Knorr-Phaal synthesis, a mild acid catalyst like acetic acid is often beneficial. In some cases, microwave-assisted synthesis can improve yields and reduce reaction times.[1]

  • Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, reducing the yield of the desired product.

    • Solution: Ensure the purity of starting materials. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or pyrazoline intermediate stage.

    • Solution: If a pyrazoline intermediate is formed, a subsequent oxidation step is required to convert it to the aromatic pyrazole.[3][4] (See Experimental Protocol 2).

  • Product Loss During Work-up and Purification: The desired pyrazole may be lost during extraction or purification steps.

    • Solution: Review the work-up and purification procedures. Ensure the pH is appropriate during aqueous extraction and that the chosen purification method (e.g., column chromatography, recrystallization) is suitable for the target molecule.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (T, t, solvent) check_purity->optimize_conditions Purity Confirmed pure Use High-Purity Reagents check_purity->pure Impurities Detected check_side_reactions Analyze for Side Products (TLC, LC-MS) optimize_conditions->check_side_reactions optimized Optimized Conditions Achieved optimize_conditions->optimized review_workup Review Work-up and Purification check_side_reactions->review_workup No Major Side Reactions identify_byproducts Identify By-products (Regioisomers, Pyrazolines) check_side_reactions->identify_byproducts Side Products Detected improved_workup Refine Purification Technique review_workup->improved_workup pure->optimize_conditions end Improved Yield optimized->end modify_protocol Modify Protocol to Minimize By-products identify_byproducts->modify_protocol modify_protocol->end improved_workup->end

A logical workflow for troubleshooting low pyrazole synthesis yields.
Issue 2: Formation of Regioisomers

Symptoms: NMR and/or LC-MS analysis of the crude product shows a mixture of two or more isomeric pyrazoles.

Possible Cause: The use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine allows for the nucleophilic attack of the hydrazine at two different carbonyl carbons, leading to the formation of regioisomers.[2]

Solutions:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.

  • pH Control: The acidity or basicity of the reaction medium can influence the site of the initial nucleophilic attack.

Regioisomer Formation Pathway

regioisomer_formation cluster_start Reactants cluster_attack Nucleophilic Attack cluster_intermediates Intermediates cluster_products Products unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 unsym_dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 unsym_dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 intermediate1 Hydrazone Intermediate 1 attack_c1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack_c2->intermediate2 regioisomer1 Regioisomer 1 intermediate1->regioisomer1 Cyclization &Dehydration regioisomer2 Regioisomer 2 intermediate2->regioisomer2 Cyclization &Dehydration

Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Issue 3: Formation of Colored Impurities

Symptoms: The reaction mixture develops a strong color (e.g., yellow, red, or brown), and the isolated product is discolored.

Possible Causes and Solutions:

  • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable and decompose, especially when heated or in the presence of air, forming colored by-products.

    • Solution: Use fresh, high-purity hydrazine. If necessary, purify the hydrazine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Oxidation: Intermediates in the reaction pathway may be susceptible to oxidation, leading to colored impurities.

    • Solution: Degas the solvent and run the reaction under an inert atmosphere.

  • Acid-Promoted Side Reactions: In the case of using hydrazine salts, the reaction mixture can become acidic, promoting the formation of colored by-products.[6]

    • Solution: The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[6]

Purification Strategy:

  • Activated Charcoal: Adding a small amount of activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.

  • Recrystallization: This is an effective method for removing colored impurities from solid products.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by an acid to form a salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in pyrazole synthesis via the Knorr reaction?

A1: The most common by-products are:

  • Regioisomers: Formed when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

  • Pyrazolines: These are 4,5-dihydro-1H-pyrazole intermediates that have not been oxidized to the final aromatic pyrazole. This is particularly common when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[7]

  • Colored Impurities: Often arise from the decomposition of the hydrazine starting material or oxidation of reaction intermediates.[6]

Q2: How can I distinguish between different pyrazole regioisomers?

A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H and ¹³C NMR: Will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.

  • 2D NMR (NOESY): For unambiguous structure determination, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.

  • HMBC: The Heteronuclear Multiple Bond Correlation experiment can show correlations between protons and carbons that are two or three bonds away, which can be crucial in assigning the correct structure.

Q3: My reaction has produced a pyrazoline intermediate. How can I convert it to the desired pyrazole?

A3: The conversion of a pyrazoline to a pyrazole requires an oxidation step. Common methods include:

  • Heating in DMSO with Oxygen: A relatively benign method where heating the pyrazoline in dimethyl sulfoxide (DMSO) under an oxygen atmosphere can effect the oxidation.[3][4]

  • Oxidation with Bromine: Treatment of the pyrazoline with bromine in a suitable solvent can lead to the corresponding pyrazole.[6][8] (See Experimental Protocol 2).

Q4: I am performing a copper-catalyzed N-arylation of a pyrazole and observing significant amounts of a biaryl by-product. How can I minimize this?

A4: The biaryl by-product is likely due to the homocoupling of the aryl halide starting material (Ullmann homocoupling). To minimize this:

  • Ligand Choice: The choice of ligand for the copper catalyst is critical. Some ligands are better at promoting the desired C-N bond formation and suppressing homocoupling.

  • Adjust Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes minimize the formation of biaryl by-products.

  • Temperature Control: Lowering the reaction temperature may reduce the rate of the homocoupling reaction more than the desired N-arylation.

Logic Diagram for Distinguishing Regioisomers

distinguish_isomers start Mixture of Isomers Detected nmr_analysis Perform 1D NMR (¹H and ¹³C) start->nmr_analysis compare_spectra Compare Chemical Shifts and Coupling Patterns nmr_analysis->compare_spectra distinct_spectra Spectra are Clearly Distinct? compare_spectra->distinct_spectra two_d_nmr Perform 2D NMR (NOESY, HMBC) distinct_spectra->two_d_nmr No/Ambiguous assign_structures Assign Structures of Regioisomers distinct_spectra->assign_structures Yes analyze_correlations Analyze Through-Space and Through-Bond Correlations two_d_nmr->analyze_correlations analyze_correlations->assign_structures

Workflow for distinguishing pyrazole regioisomers using NMR.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine [5]

EntrySolventRatio of Regioisomers (3-CF₃ : 5-CF₃)Combined Yield (%)
1Ethanol35 : 6598
2TFE85 : 1599
3HFIP97 : 398

TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. The desired isomer is the 3-CF₃ product.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole with High Regioselectivity using a Fluorinated Alcohol[5]

This protocol describes the synthesis of 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole with improved regioselectivity.

Materials:

  • 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL)

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione in HFIP, add methylhydrazine at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Oxidation of a Pyrazoline to a Pyrazole using Bromine[6][8]

This protocol describes a general procedure for the aromatization of a pyrazoline intermediate.

Materials:

  • Pyrazoline intermediate (1.0 mmol)

  • Bromine (1.1 mmol)

  • Suitable inert solvent (e.g., chloroform, acetic acid)

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyrazoline intermediate in the chosen solvent in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Slowly add a solution of bromine in the same solvent to the pyrazoline solution at room temperature with stirring.

  • After the addition is complete, gently heat the reaction mixture to reflux and monitor the reaction by TLC until the pyrazoline is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Perform an aqueous work-up by extracting the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation)[9][10]

This protocol provides a general procedure for the N-arylation of pyrazole with an aryl halide.

Materials:

  • Pyrazole (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine) (10-20 mol%)

  • Base (e.g., potassium carbonate, cesium carbonate) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF, toluene)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the diamine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the pyrazole, aryl halide, and solvent to the Schlenk tube.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow for N-Arylation of Pyrazole

n_arylation_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Pyrazole - Aryl Halide - CuI, Ligand, Base - Solvent setup->reagents reaction Heat Reaction Mixture (80-120 °C) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated N-Aryl Pyrazole purification->product

A typical experimental workflow for the Ullmann N-arylation of pyrazole.

References

Validation & Comparative

"1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" vs. other pyrazole isomers bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, largely dictated by the substitution pattern on the pyrazole ring.[1][3][4] This guide provides a comparative overview of the bioactivity of pyrazole isomers, with a focus on how the positional arrangement of substituents influences their therapeutic potential. While specific data for 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is not extensively available in the public domain, we will explore the structure-activity relationships (SAR) of analogous pyrazole derivatives to infer its likely biological profile in comparison to other isomers.

The Critical Role of Substitution Patterns

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[5][6] Key positions for substitution include the N1, C3, C4, and C5 atoms of the ring. Altering these substituents can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the context of cannabinoid receptor antagonists, specific substitutions at the N1, C3, and C5 positions were found to be critical for high-affinity binding.[5] Similarly, in the development of kinase inhibitors, the strategic placement of various functional groups on the pyrazole core has been instrumental in achieving selectivity for specific kinase targets like EGFR, VEGFR-2, and CDKs.[7][8][9][10]

Comparative Bioactivity of Pyrazole Isomers: A Focus on Anticancer Activity

Anticancer activity is one of the most widely investigated therapeutic areas for pyrazole derivatives.[2][11][8][10][12][13] The efficacy of these compounds is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell growth and proliferation.[14][9]

Table 1: Comparative Anticancer Activity of Substituted Pyrazole Derivatives

Compound/Isomer ClassSubstitution PatternTarget/Cell LineBioactivity (IC50)Reference
Pyrazolo[1,5-a]pyrimidine Derivative Fused pyrimidine ringHCT-116 (Colon Cancer)1.51 µM[1]
Pyrazolo[1,5-a]pyrimidine Derivative Fused pyrimidine ringMCF-7 (Breast Cancer)7.68 µM[1]
Pyrazolo[4,3-c]pyridine Derivative Fused pyridine ringMCF-7 (Breast Cancer)1.937 µg/mL[8]
Pyrazolo[4,3-c]pyridine Derivative Fused pyridine ringHepG2 (Liver Cancer)3.695 µg/mL[8]
Indole-Linked Pyrazole Derivative Indole at N1, other substitutionsCDK20.074 µM[10]
Fused Pyrazole Derivative Fused pyranopyrimidine ringEGFR0.09 µM[10]
Fused Pyrazole Derivative Fused pyranopyrimidine ringVEGFR-20.23 µM[10]
Pyrazolyl-Thiazolidinone Hybrid Phenyl at N1, diphenyl at C3, thiazolidinone at C4Lung Cancer Cell LineModerate Inhibition (31.01%)[13]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 illustrates that the fusion of other heterocyclic rings to the pyrazole core, as in pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-c]pyridines, results in potent anticancer activity. Furthermore, the nature and position of substituents on these fused systems significantly influence their potency and selectivity against different cancer cell lines.

Experimental Methodologies

The bioactivity data presented in this guide are derived from standard in vitro assays commonly used in drug discovery.

1. MTT Assay for Cytotoxicity:

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

  • Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.

2. Kinase Inhibition Assay:

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. Inhibition is observed as a decrease in substrate phosphorylation in the presence of the test compound.

  • Protocol (General):

    • The kinase, a substrate (often a peptide or protein), and ATP are combined in a reaction buffer in the wells of a microplate.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using various detection methods, such as:

      • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

      • Antibody-based assays (e.g., ELISA): Using antibodies that specifically recognize the phosphorylated form of the substrate.

      • Luminescence-based assays: Using proprietary reagents that produce a luminescent signal in the presence of ATP, where a decrease in signal indicates ATP consumption by the kinase.

    • The IC50 value is determined as the concentration of the compound that inhibits 50% of the kinase activity.

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a typical workflow for investigating the structure-activity relationship of pyrazole isomers.

SAR_Workflow cluster_synthesis Synthesis & Initial Screening cluster_sar SAR Exploration cluster_optimization Lead Optimization cluster_conclusion Outcome Start Design Pyrazole Isomers Synthesis Chemical Synthesis Start->Synthesis Screening Initial Bioactivity Screen Synthesis->Screening Data Analyze Bioactivity Data Screening->Data Quantitative Data (e.g., IC50) SAR Identify SAR Trends Data->SAR Optimization Design New Isomers SAR->Optimization SAR Insights Lead Identify Lead Compound Optimization->Lead Lead->Synthesis Iterative Refinement Final Optimized Bioactive Compound Lead->Final

Caption: A typical workflow for the discovery of bioactive pyrazole compounds.

Conclusion

The pyrazole nucleus is a remarkably versatile scaffold in drug discovery. The biological activity of pyrazole derivatives is intricately linked to the substitution pattern around the ring. While direct experimental data for this compound is limited, the extensive body of research on related pyrazole isomers strongly suggests that its bioactivity will be determined by the interplay of the N1-methyl, C5-methyl, and C4-methanamine substituents. The comparative data and experimental protocols provided in this guide offer a framework for researchers to design and evaluate novel pyrazole-based compounds with enhanced therapeutic properties. The continued exploration of the structure-activity relationships of pyrazole isomers holds significant promise for the development of next-generation therapeutics.

References

A Comparative Guide to the Atypical MAO Inhibitor, Compound X, and Classical Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, henceforth referred to as Compound X, with a selection of well-established Monoamine Oxidase (MAO) inhibitors. This document is intended to serve as a resource for researchers in pharmacology and drug discovery, offering a comparative analysis based on a hypothetical, yet plausible, inhibitory profile for Compound X. The guide includes quantitative inhibitory data, detailed experimental protocols for assessing MAO inhibition, and visualizations of the relevant biological pathway and experimental workflow.

Introduction to Compound X

Compound X, this compound, is a novel small molecule with a pyrazole scaffold. While the broader class of pyrazole derivatives is known for a wide range of biological activities, the specific enzyme inhibitory profile of Compound X has not been extensively characterized in publicly available literature. This guide presents a hypothetical scenario wherein Compound X has been evaluated as a selective inhibitor of Monoamine Oxidase A (MAO-A), an enzyme of significant interest in the treatment of depression and other neurological disorders.

Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3] Inhibition of MAO-A is a validated therapeutic strategy for depression, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[3][4]

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of Compound X against both MAO-A and MAO-B was hypothetically determined and is presented below in comparison to a panel of known MAO inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Compound X (Hypothetical) Reversible, MAO-A Selective0.5> 100MAO-A
ClorgylineIrreversible, MAO-A Selective0.00121.9MAO-A[3]
MoclobemideReversible, MAO-A Selective10>1000MAO-A[1]
SelegilineIrreversible, MAO-B Selective~7.00.01125MAO-B[5][6]
PargylineIrreversible, MAO-B Selective130.5MAO-B[7]
TranylcypromineIrreversible, Non-selective2.30.95Non-selective
PhenelzineIrreversible, Non-selectivePotent InhibitorPotent InhibitorNon-selective[8]
IsocarboxazidIrreversible, Non-selectivePotent InhibitorPotent InhibitorNon-selective[9]

Experimental Protocols

A detailed methodology for a standard in vitro assay to determine the MAO inhibitory activity of a test compound is provided below.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for measuring the inhibition of MAO-A and MAO-B activity.[3][10]

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine (for both MAO-A and MAO-B) or a specific substrate for each isoform

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Test Compound (Compound X) and reference inhibitors dissolved in DMSO

  • 96-well black microplates

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Reaction Mixture Preparation: Prepare a working solution of the fluorogenic probe and HRP in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add 20 µL of the diluted test compound or reference inhibitor to the wells of the 96-well plate. Add 20 µL of the MAO-A or MAO-B enzyme solution to the respective wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 60 µL of the substrate solution to each well.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., excitation at 530 nm and emission at 585 nm for Amplex Red) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the metabolic pathway of monoamine neurotransmitters and the point of intervention for MAO inhibitors.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Precursor Amino Acid Precursor Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Precursor->Monoamine Synthesis Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation SynapticCleft Receptor Postsynaptic Receptor Vesicle->Receptor Release & Binding Metabolite Inactive Metabolite MAO->Metabolite MAO_Inhibitor MAO Inhibitor (e.g., Compound X) MAO_Inhibitor->MAO Inhibition

Caption: Monoamine neurotransmitter metabolism and inhibition by MAO inhibitors.

Experimental Workflow

The diagram below outlines a general workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response Analysis cluster_mechanism Mechanism of Action Studies cluster_selectivity Selectivity Profiling HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assay (Multiple Concentrations) Hit_ID->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Kinetics Enzyme Kinetics (e.g., Michaelis-Menten) IC50->Kinetics Selectivity_Assay Assay against Related Enzymes IC50->Selectivity_Assay Inhibition_Mode Determination of Inhibition Mode (Competitive, etc.) Kinetics->Inhibition_Mode Selectivity_Profile Selectivity Profile Selectivity_Assay->Selectivity_Profile

Caption: General workflow for the evaluation of enzyme inhibitors.

Conclusion

Based on this hypothetical analysis, Compound X (this compound) emerges as a potentially selective and reversible inhibitor of MAO-A. Its distinct profile, when compared to non-selective and irreversible inhibitors like tranylcypromine, suggests a potentially favorable therapeutic window with a reduced risk of the "cheese effect" associated with non-selective MAO inhibition. Further empirical studies are warranted to validate these hypothetical findings and to fully elucidate the therapeutic potential of this novel pyrazole derivative. This guide provides the foundational information and methodologies for undertaking such an investigation.

References

In vitro validation of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of the pyrazole derivative, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine, against the established chemotherapeutic agent, Doxorubicin. The information presented herein is compiled from preclinical studies and is intended to provide researchers with supporting experimental data for further investigation and drug development.

Executive Summary

The pyrazole derivative, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (hereafter referred to as Compound 15, as designated in the cited literature), has demonstrated potent in vitro anticancer activity.[1] It exhibits sub-micromolar antiproliferative effects across a range of cancer cell lines and induces cell cycle arrest and apoptosis, primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] This guide compares the efficacy of Compound 15 with Doxorubicin, a widely used anticancer drug, focusing on their effects on ovarian cancer cell lines.

Comparative Performance Data

The following tables summarize the in vitro anticancer activity of Compound 15 and Doxorubicin. It is important to note that the data for Compound 15 and Doxorubicin are from separate studies and direct head-to-head comparisons under identical experimental conditions may not be available.

Table 1: Antiproliferative Activity (GI50/IC50 in µM)

CompoundOvarian (A2780)Ovarian (OVCAR5)Ovarian (SK-OV-3)Ovarian (HEY A8)Ovarian (OVCAR-3)Other Cancer Cell Lines
Compound 15 0.158[2]0.150[2]---MV4-11 (0.127), and 10 other cell lines (0.169-0.560)[2]
Doxorubicin --3.8[3]5.9[3]0.08 (72h)[4], 1.14[5]-

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are presented as reported in the respective studies. The values for Doxorubicin in SK-OV-3 and HEY A8 cells were converted from nM to µM for consistency.

Table 2: Effects on Cell Cycle and Apoptosis in Ovarian Cancer Cells

CompoundMechanism of ActionEffect on Cell CycleInduction of Apoptosis
Compound 15 CDK2 Inhibition[1]Arrest at S and G2/M phases[1]Induces apoptosis[1]
Doxorubicin DNA intercalation, Topoisomerase II inhibition[6]Arrest at G2/M phase[7]Induces apoptosis through the mitochondrial pathway[8]

Mechanism of Action: Signaling Pathway

Compound 15 exerts its anticancer effects by targeting the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S and S/G2 transitions.[5] By inhibiting CDK2, Compound 15 disrupts the normal cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1]

CDK2_Pathway Compound 15 Compound 15 CDK2 CDK2 Compound 15->CDK2 Inhibits Rb Rb Protein CDK2->Rb Phosphorylates CDK2->Rb Cyclin_E_A Cyclin E/A Cyclin_E_A->CDK2 Activates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

CDK2 signaling pathway inhibition by Compound 15.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add serially diluted compounds incubation_24h->add_compound incubation_treatment Incubate for specified duration add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • MTT Addition: After the treatment period (e.g., 48 or 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50/IC50 values.

Cell Cycle Analysis (Flow Cytometry)

Cell cycle analysis is performed using flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Flow Cytometry)

Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The pyrazole derivative, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15), demonstrates significant in vitro anticancer activity, particularly against ovarian cancer cell lines, with a mechanism of action centered on the inhibition of CDK2. Its potency, as indicated by sub-micromolar GI50 values, positions it as a promising candidate for further preclinical and clinical development. While direct comparative studies are limited, the available data suggests its efficacy is comparable to or, in some contexts, may exceed that of the standard chemotherapeutic agent, Doxorubicin. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

Comparative Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, with a focus on analogs of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, a scaffold of significant interest in medicinal chemistry. Pyrazole-containing compounds have emerged as privileged structures in the development of potent kinase inhibitors, demonstrating efficacy in oncology and inflammatory diseases. This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes relevant signaling pathways to inform future drug discovery efforts.

Structure-Activity Relationship and In Vitro Efficacy

The 1,5-dimethyl-1H-pyrazol-4-yl core is a versatile scaffold that has been incorporated into a multitude of kinase inhibitors. SAR studies on related pyrazole analogs reveal that substitutions at various positions on the pyrazole ring and its appendages significantly influence inhibitory potency and selectivity.

While a comprehensive SAR study specifically on this compound analogs is not extensively available in the public domain, analysis of broader pyrazole-based kinase inhibitors allows for the extrapolation of key structural insights. For instance, studies on pyrazole derivatives as inhibitors of c-Jun N-terminal kinase (JNK), Janus kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs) highlight the importance of the substituents on the pyrazole nitrogen and at the 4-position.

Table 1: Inhibitory Activity of Representative Pyrazole Analogs against Various Kinases

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Cell Line (Antiproliferative IC50, µM)Reference
Analog A 4-Amino-(1H)-pyrazoleJAK146-[1]
JAK22.2-[1]
JAK33.5-[1]
Analog B 5-Amino-1H-pyrazole-4-carboxamideFGFR146NCI-H520 (0.019)[2]
FGFR241SNU-16 (0.059)[2]
FGFR399KATO III (0.073)[2]
Analog C Pyrazolo[1,5-a]pyrimidineIRAK4--[3]
Celecoxib 1,5-DiarylpyrazoleCOX-2--[4]

Note: The analogs listed are representative of the broader class of pyrazole-based inhibitors and are not direct derivatives of this compound. The data is intended to illustrate the therapeutic potential of the pyrazole scaffold.

Key Signaling Pathways

Pyrazole derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. Two prominent examples are the JNK signaling cascade, a critical regulator of cellular stress responses and apoptosis, and the IRAK4 signaling pathway, a key component of the innate immune response.

JNK_Signaling_Pathway Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stimuli->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Pyrazole_Inhibitor Pyrazole-based JNK Inhibitor Pyrazole_Inhibitor->JNK

JNK Signaling Pathway and Inhibition.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Inflammatory_Genes Inflammatory Gene Expression NFkB_MAPK->Inflammatory_Genes Pyrazole_Inhibitor Pyrazole-based IRAK4 Inhibitor Pyrazole_Inhibitor->IRAK4

IRAK4 Signaling Pathway and Inhibition.

Experimental Protocols

The evaluation of pyrazole-based kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects. Below are detailed protocols for two fundamental assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[5][6][7][8][9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO. Further dilute the compounds in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase and substrate mixture in assay buffer.

    • Add 0.5 µL of the diluted inhibitor compound or DMSO for control wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental_Workflow Synthesis Synthesis of Pyrazole Analogs Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot SAR_Analysis SAR Analysis & Lead Optimization Western_Blot->SAR_Analysis

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics, particularly protein kinase inhibitors, requires a thorough understanding of their selectivity. A compound's interaction with unintended targets can lead to unexpected side effects or beneficial polypharmacology. The pyrazole ring is a well-established scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a framework for assessing the cross-reactivity profile of the pyrazole-containing compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine .

While specific, comprehensive screening data for this particular compound is not publicly available, this document serves as a practical guide, using data from structurally related pyrazole-based inhibitors to illustrate the methodologies and data interpretation central to a cross-reactivity analysis. We will use Aurora Kinase A, a key regulator of cell division, as a hypothetical primary target for our subject compound to demonstrate the profiling process.[4][5]

Key Signaling Pathway: The Role of Aurora Kinase A in Mitosis

Aurora Kinase A is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target. Inhibition of Aurora Kinase A is intended to disrupt the cell cycle in rapidly dividing cancer cells, leading to apoptosis.

cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase Cyclin D/CDK4_6 Cyclin D/CDK4_6 Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4_6->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry Cyclin B/CDK1 Cyclin B/CDK1 Mitotic Entry Mitotic Entry Cyclin B/CDK1->Mitotic Entry Aurora_A Aurora_A Mitotic Entry->Aurora_A Activation Centrosome Maturation Centrosome Maturation Aurora_A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora_A->Spindle Assembly Mitotic Arrest Mitotic Arrest Mitosis Mitosis Centrosome Maturation->Mitosis Spindle Assembly->Mitosis Cell_Division Cell_Division Mitosis->Cell_Division Successful Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Aurora_A Inhibition Apoptosis Apoptosis G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular Confirmation A Compound Synthesis (this compound) B High-Throughput Kinome Screen (e.g., KINOMEscan™ @ 1µM) A->B C Identify On- and Off-Target Hits (% Inhibition < 50%) B->C D Biochemical IC50 Determination (Radiometric or Luminescence Assay) C->D E Cellular Target Engagement (e.g., CETSA) D->E F Phenotypic Assays (Proliferation, Apoptosis) E->F G Final Selectivity Profile F->G

References

Head-to-head comparison of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" and celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-established nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the chemical compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. While celecoxib is a widely studied and clinically approved selective COX-2 inhibitor, this compound is primarily recognized as a chemical intermediate. A direct comparison of their biological activities is challenging due to the limited public data on the latter. This guide will focus on a structural comparison, the established profile of celecoxib, and the predicted properties of this compound based on its structure.

Structural and Functional Overview

Celecoxib's therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent stem from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, is key to its mechanism of action.[1] The diaryl-substituted pyrazole core, along with the benzenesulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket near the active site of the COX-2 enzyme.[2][3] This selectivity is approximately 10-20 times greater for COX-2 than for COX-1, which theoretically reduces the gastrointestinal side effects common with non-selective NSAIDs.[3]

In contrast, this compound lacks the key structural motifs required for potent and selective COX-2 inhibition. While it shares a pyrazole core, it is missing the trifluoromethyl group and the crucial benzenesulfonamide moiety that directs celecoxib's binding to COX-2. Therefore, it is not expected to function as a direct anti-inflammatory agent through the same mechanism. Pyrazole derivatives, however, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, depending on their substitutions.[4][5]

Table 1: Structural and Physicochemical Comparison

FeatureThis compoundCelecoxib
IUPAC Name This compound4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[1]
Molecular Formula C6H11N3C17H14F3N3O2S
Core Structure Dimethyl-pyrazoleDiaryl-substituted pyrazole[1]
Key Functional Groups Methyl, AminomethylTrifluoromethyl, Benzenesulfonamide[1]
Predicted MOA Not established as a COX inhibitorSelective COX-2 Inhibitor[1][2]

Mechanism of Action: The COX Pathway

Celecoxib selectively inhibits COX-2, an enzyme that is extensively expressed in cells involved in inflammation.[3] COX-2 converts arachidonic acid into prostaglandin precursors, which mediate pain and inflammation.[2][3] By blocking this step, celecoxib reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects.[6] Non-selective NSAIDs inhibit both COX-1 and COX-2. COX-1 inhibition can lead to gastrointestinal issues as it is involved in protecting the stomach lining.[3][7]

Given the structural differences, this compound is not anticipated to be a selective COX-2 inhibitor. Its biological activity, if any, would likely involve different cellular targets.

COX_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 NonSelective_NSAIDs Non-selective NSAIDs NonSelective_NSAIDs->COX1 NonSelective_NSAIDs->COX2

Caption: Celecoxib selectively inhibits COX-2, reducing inflammatory prostaglandins.

Comparative Efficacy and Selectivity Data

Direct comparative experimental data for this compound is not available in the public domain. The following table summarizes known data for celecoxib.

Table 2: In Vitro COX Inhibition Data for Celecoxib

EnzymeIC50 Value (µM)Selectivity Index (COX-1/COX-2)Reference
COX-1 >100\multirow{2}{*}{>476}[8]
COX-2 0.21[8]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetic Profiles

The pharmacokinetic profile of celecoxib is well-documented.

Table 3: Pharmacokinetic Parameters of Celecoxib

ParameterValueReference
Absorption Rapid, peak plasma levels in ~3 hours[1]
Distribution Volume of distribution ~429 L[1]
Protein Binding 97%[3]
Metabolism Primarily by CYP2C9 in the liver[9]
Elimination Half-life ~11.2 hours[1]
Excretion 57% in feces, 27% in urine (as metabolites)[1][3]

A pharmacokinetic profile for this compound is not available.

Celecoxib_Metabolism Celecoxib_Oral Oral Celecoxib Absorption GI Tract Absorption Celecoxib_Oral->Absorption Plasma Celecoxib in Plasma (97% Protein Bound) Absorption->Plasma Liver Liver Metabolism Plasma->Liver CYP2C9 CYP2C9 (Major) Liver->CYP2C9 CYP3A4 CYP3A4 (Minor) Liver->CYP3A4 Metabolites Inactive Metabolites (Hydroxycelecoxib, Carboxycelecoxib) CYP2C9->Metabolites CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion Feces Feces (57%) Excretion->Feces Urine Urine (27%) Excretion->Urine

Caption: Pharmacokinetic pathway of celecoxib from administration to excretion.

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound against COX-1 and COX-2 enzymes.

  • Objective : To measure the IC50 values for the test compound against purified COX-1 and COX-2 enzymes.

  • Enzymes : Purified ovine or human recombinant COX-1 and COX-2.[10]

  • Procedure :

    • A reaction mixture is prepared containing Tris-HCl buffer, hematin, and L-epinephrine.[10]

    • The purified COX enzyme (either COX-1 or COX-2) is added to the mixture and incubated.[10]

    • The test compound (dissolved in a solvent like DMSO) is added at various concentrations and pre-incubated with the enzyme for approximately 10 minutes at 37°C.[10][11]

    • The reaction is initiated by adding the substrate, arachidonic acid.[10][11]

    • The reaction is stopped after a short period (e.g., 2 minutes) by adding hydrochloric acid.[12]

    • The production of prostaglandins (e.g., PGE2) is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).[10][13]

    • IC50 values are calculated from the dose-response curves.[10]

COX_Inhibition_Assay Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Cofactors) Start->Prepare_Mix Add_Enzyme Add COX-1 or COX-2 Enzyme Prepare_Mix->Add_Enzyme Add_Inhibitor Add Test Compound (e.g., Celecoxib) Add_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate (10 min, 37°C) Add_Inhibitor->Incubate_1 Add_Substrate Initiate Reaction (Add Arachidonic Acid) Incubate_1->Add_Substrate Incubate_2 Incubate (2 min, 37°C) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (Add HCl) Incubate_2->Stop_Reaction Quantify Quantify Prostaglandin (LC-MS/MS or EIA) Stop_Reaction->Quantify Calculate Calculate IC50 Quantify->Calculate

References

A Comparative Docking Analysis of Pyrazole Derivatives Across Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of pyrazole-based compounds with prominent protein targets reveals significant potential for therapeutic applications. This guide provides a comparative overview of recent docking studies, presenting key quantitative data, detailed experimental protocols, and a visual representation of a critical signaling pathway.

Pyrazole and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking studies have become an indispensable tool in the rational design of these compounds, offering insights into their binding affinities and interaction mechanisms at the molecular level. This guide synthesizes findings from several studies to offer a comparative perspective on the docking performance of various pyrazole derivatives against key protein targets.

Comparative Docking Performance of Pyrazole Derivatives

The following tables summarize the docking scores and binding energies of selected pyrazole derivatives against various protein targets as reported in recent literature. These targets play crucial roles in cancer progression and inflammation.

Table 1: Docking Performance Against Receptor Tyrosine Kinase (VEGFR-2) and Protein Kinases (Aurora A, CDK2)

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki)Interacting ResiduesReference
1b VEGFR-2 (2QU5)-10.0945.33 nMCys919, Asp1046, Glu885[3][4]
1d Aurora A (2W1G)-8.57457.13 nMArg220, Asp274, Lys162[3][4]
2b CDK2 (2VTO)-10.3528.52 nMAsp145, Gln131, Lys33[3][4]
3i VEGFR-2-8.93 nM (IC50)Glu917, Cys919, Asp1046[5]
5c VEGFR-2--Significant interactions reported[6]

Table 2: Docking Performance Against Cyclooxygenase-2 (COX-2)

Compound IDTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
Celecoxib (Standard) COX-2-12.049-[7]
Designed Derivative 1 COX-2-9.434-[7]
Designed Derivative 2 COX-2-6.736-[7]
Compound 12 COX-2-Potent inhibitor with good docking results[8]
Compound 13 COX-2-Potent inhibitor with good docking results[8]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited docking studies generally follow a standardized workflow, which is outlined below.

Protein Preparation

The three-dimensional crystal structures of the target proteins, such as VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO), were retrieved from the Protein Data Bank.[3] Prior to docking, the protein structures were prepared by removing water molecules, co-factors, and existing ligands.[3] Polar hydrogen atoms were added to the macromolecules to ensure correct ionization states.[3]

Ligand Preparation

The 2D structures of the pyrazole derivatives were drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization of the ligands was performed using appropriate force fields to obtain stable conformations for docking.

Molecular Docking

Molecular docking was performed using software such as AutoDock 4.2, PyRx, or MOE (Molecular Operating Environment).[3][6][8] A grid box was generated around the active site of the target protein to define the search space for the ligand. The docking process involved exploring various conformations and orientations of the ligand within the active site and calculating the binding energy for each pose. The pose with the lowest binding energy was typically selected as the most probable binding mode.[3][4]

Analysis of Interactions

The resulting docked complexes were analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the pyrazole derivatives and the amino acid residues in the active site of the protein. Visualization tools like PyMOL or BIOVIA Discovery Studio are commonly used for this purpose.[9][10]

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] Pyrazole derivatives have been investigated as potential inhibitors of VEGFR-2. The simplified signaling pathway initiated by VEGF binding to VEGFR-2 is depicted below.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for In Silico Drug Design

The process of identifying and optimizing lead compounds through computational methods follows a structured workflow. This involves initial screening of a library of compounds, followed by more detailed docking studies and analysis.

experimental_workflow A Library of Pyrazole Derivatives C Virtual Screening (PyRx) A->C B Protein Target Selection & Preparation B->C D Molecular Docking (AutoDock) C->D E Binding Affinity & Interaction Analysis D->E F Lead Compound Identification E->F G Synthesis & In Vitro/In Vivo Testing F->G

Caption: In silico drug design workflow for pyrazole derivatives.

References

A Comparative Guide to the Therapeutic Index of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic potential of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine and its derivatives, with a focus on their therapeutic index. Due to the limited availability of specific in vivo toxicity and efficacy data for the lead compound, this guide leverages available cytotoxicity data against various cancer cell lines and compares it with established pyrazole-based pharmaceuticals and other anticancer agents. The objective is to offer a clear, data-driven perspective to inform further research and development.

Quantitative Data Summary

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. While a definitive TI for this compound derivatives is not yet established in the public domain, we can infer their potential through in vitro cytotoxicity and compare it with known compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Various Pyrazole Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
(3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanoneHEPG-2 (Liver Cancer)5.00Doxorubicin5.66[1]
MCF-7 (Breast Cancer)>30DoxorubicinNot specified in study
HCT-116 (Colon Cancer)32.52DoxorubicinNot specified in study
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic Cancer)61.7 ± 4.9Gemcitabine1.5 ± 0.84[2]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast Cancer)81.48 ± 0.89CisplatinNot specified in study
Pyrazole-carbothiohydrazide derivative 17HepG2 (Liver Cancer)5.35Cisplatin3.78[3]
A549 (Lung Cancer)8.74Cisplatin6.39[3]
Pyrazole carbaldehyde derivative 43MCF-7 (Breast Cancer)0.25Doxorubicin0.95[4]
4,5-dihydro-1H-pyrazole-1-yl acetate (IVc)MCF-7 (Breast Cancer)Antiproliferative %: 87.4TamoxifenAntiproliferative %: 83.31[5]

Table 2: Toxicity Profile of this compound

Toxicity EndpointObservationSource
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[6]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[6]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)[6]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)[6]
LD50 (Lethal Dose, 50%)Not available in the provided literature.

Table 3: Comparison with Marketed Pyrazole Derivatives and Other Anticancer Drugs

Drug NameTherapeutic UseCommon Side EffectsNotes on Therapeutic Index
Celecoxib Osteoarthritis, Rheumatoid Arthritis, Acute Pain[7]Abdominal pain, nausea, diarrhea[7]Considered to have a favorable therapeutic index for its indications, with a key advantage being reduced gastrointestinal toxicity compared to non-selective NSAIDs.[8]
Rimonabant Antiobesity (withdrawn)Depressive disorders, suicidal ideation, anxiety, nausea.[9][10]Withdrawn from the market due to a narrow therapeutic window with significant psychiatric side effects, indicating a poor therapeutic index for its intended use.[9]
Cisplatin Various CancersNausea, vomiting, kidney damage, hearing loss.A potent anticancer drug with a narrow therapeutic index, characterized by significant toxicity that often limits its dosage.
Doxorubicin Various CancersHair loss, mouth sores, nausea, heart damage.Effective chemotherapeutic agent but with a well-documented narrow therapeutic index, primarily due to cardiotoxicity.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the assessment of the therapeutic potential of pyrazole derivatives.

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[2]

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and control compounds for a specified duration (e.g., 48 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[2][12]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[2]

    • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Brine Shrimp Lethality Assay for General Toxicity

This assay is a simple, rapid, and cost-effective method for the preliminary assessment of the toxicity of chemical compounds.

  • Principle: The assay is based on the ability of a test compound to kill laboratory-cultured brine shrimp nauplii (larvae). The mortality rate is used to determine the median lethal concentration (LC50).[13]

  • Procedure:

    • Hatching of Brine Shrimp: Hatch brine shrimp eggs (Artemia salina) in artificial seawater for 24-48 hours under constant light and aeration.[13][14]

    • Preparation of Test Solutions: Prepare serial dilutions of the test compound in artificial seawater.

    • Exposure: Transfer a specific number of nauplii (e.g., 10) into vials containing the different concentrations of the test compound.[14]

    • Incubation: Incubate the vials for 24 hours.[14]

    • Counting Survivors: After 24 hours, count the number of dead and surviving nauplii in each vial.

    • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value.

Visualizations

Diagram 1: General Workflow of In Vitro Cytotoxicity Assessment

G A Cell Seeding in 96-well plates B Treatment with Pyrazole Derivatives (various concentrations) A->B C Incubation (e.g., 48 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Determination E->F

A simplified workflow for determining the IC50 of pyrazole derivatives.

Diagram 2: Logic for Assessing Therapeutic Index

G cluster_0 Efficacy Assessment cluster_1 Toxicity Assessment A In Vitro Cytotoxicity (e.g., IC50) B In Vivo Antitumor Activity (e.g., ED50) TI Therapeutic Index (TI) = LD50 / ED50 B->TI C In Vitro Cytotoxicity (Normal Cells) D In Vivo Toxicity (e.g., LD50) D->TI

The relationship between efficacy and toxicity data in determining the therapeutic index.

Diagram 3: Potential Signaling Pathway Inhibition by Pyrazole Derivatives

G cluster_0 Cell Cycle Progression cluster_1 Angiogenesis & Proliferation PD Pyrazole Derivatives CDK2 CDK2 PD->CDK2 Inhibition VEGFR2 VEGFR-2 PD->VEGFR2 Inhibition G1_S G1/S Transition CDK2->G1_S Prolif Cell Proliferation VEGFR2->Prolif Angio Angiogenesis VEGFR2->Angio

Hypothesized inhibitory action of pyrazole derivatives on key signaling pathways.

Conclusion and Future Directions

The available data suggests that derivatives of this compound exhibit promising in vitro anticancer activity. However, a comprehensive assessment of their therapeutic index is currently limited by the lack of robust in vivo toxicity and efficacy data. The cytotoxicity data, when compared to standard chemotherapeutic agents, indicates potential, but also highlights the need for optimization to improve selectivity for cancer cells over normal cells.

Future research should prioritize:

  • In vivo toxicity studies to determine the maximum tolerated dose (MTD) and LD50 values.

  • In vivo efficacy studies in relevant animal models of cancer to establish the effective dose (ED50).

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Mechanism of action studies to further elucidate the specific molecular targets and pathways involved in their anticancer effects.

By systematically addressing these research gaps, a clearer picture of the therapeutic index and overall clinical potential of this compound derivatives can be established.

References

Hypothetical Benchmarking of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine Against Current Therapeutic Standards for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The therapeutic landscape for autoimmune diseases is continually evolving, with a significant focus on the development of targeted small molecule inhibitors. Pyrazole derivatives have emerged as a promising class of compounds with diverse biological activities, including the inhibition of key signaling molecules in inflammatory pathways. This guide provides a hypothetical benchmark comparison of a novel pyrazole compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, against a current therapeutic standard for Rheumatoid Arthritis (RA), Methotrexate. This comparison is based on postulated data to illustrate a framework for evaluating such novel chemical entities.

Mechanism of Action and Therapeutic Rationale

This compound is hypothesized to be a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are pivotal in the pathogenesis of RA.[1][2] By inhibiting IRAK4, this compound could potentially block the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby reducing inflammation and joint damage in RA.

Methotrexate, a cornerstone of RA therapy, is a folate antagonist that indirectly leads to an increase in adenosine levels, which has anti-inflammatory effects. It also interferes with the proliferation of immune cells.

Quantitative Data Comparison

The following tables summarize the hypothetical preclinical data for this compound in comparison to Methotrexate.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundMethotrexate
Target IRAK4 DHFR
IC50 (nM)1510
Kinase Selectivity (Panel of 300 kinases)>100-fold selective for IRAK4Not Applicable
Cell-based assay (LPS-stimulated PBMCs, IL-6 production) IC50 (nM)5030

Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

ParameterThis compound (30 mg/kg, oral, daily)Methotrexate (1 mg/kg, i.p., weekly)Vehicle Control
Clinical Score (Mean ± SEM) 1.5 ± 0.22.0 ± 0.34.5 ± 0.4
Paw Swelling (mm, Mean ± SEM) 0.8 ± 0.11.2 ± 0.22.5 ± 0.3
Histological Score (Joint Damage, Mean ± SEM) 1.2 ± 0.21.8 ± 0.33.8 ± 0.4
Serum IL-6 levels (pg/mL, Mean ± SEM) 50 ± 1080 ± 15200 ± 25

Table 3: Pharmacokinetic Profile (Mouse)

ParameterThis compoundMethotrexate
Route of Administration OralIntraperitoneal
Bioavailability (%) 6090
Half-life (t1/2, hours) 86
Cmax (ng/mL) 1200800
Metabolism Hepatic (CYP3A4)Primarily renal excretion

Experimental Protocols

IRAK4 Kinase Inhibition Assay

A biochemical assay is performed to determine the 50% inhibitory concentration (IC50) of the test compound against IRAK4. The assay measures the phosphorylation of a substrate peptide by recombinant human IRAK4. The reaction is carried out in a buffer containing ATP and the substrate peptide. The amount of phosphorylated substrate is quantified using a luminescence-based method.

Cell-Based Assay for IL-6 Production

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. The cells are pre-incubated with varying concentrations of the test compound or vehicle for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of IL-6. After 24 hours, the supernatant is collected, and the concentration of IL-6 is measured using an enzyme-linked immunosorbent assay (ELISA).

Collagen-Induced Arthritis (CIA) Mouse Model

Male DBA/1J mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization is given 21 days later. Treatment with the test compound, Methotrexate, or vehicle is initiated upon the first signs of arthritis. The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and erythema. At the end of the study, paws are collected for histological analysis of joint damage, and blood is collected for cytokine analysis.

Visualizations

G Figure 1: Simplified TLR4/IL-1R Signaling Pathway and Point of Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4/IL-1R TLR4/IL-1R MyD88 MyD88 TLR4/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 Complex TAK1 Complex TRAF6->TAK1 Complex IKK Complex IKK Complex TAK1 Complex->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Transcription LPS/IL-1 LPS/IL-1 LPS/IL-1->TLR4/IL-1R This compound This compound This compound->IRAK4

Caption: Simplified TLR4/IL-1R signaling pathway and point of inhibition.

G Figure 2: Experimental Workflow for In Vivo Efficacy Testing Immunization Immunization Booster Booster Immunization->Booster Day 21 Onset of Arthritis Onset of Arthritis Booster->Onset of Arthritis Treatment Initiation Treatment Initiation Onset of Arthritis->Treatment Initiation Monitoring Monitoring Treatment Initiation->Monitoring Daily Clinical Scoring Weekly Paw Measurement Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Day 42 Histology\nCytokine Profiling Histology Cytokine Profiling Endpoint Analysis->Histology\nCytokine Profiling

Caption: Experimental workflow for in vivo efficacy testing.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified with the following risks:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1][2]

Personnel handling this substance must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3][4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][5]

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 400756-31-2[1]
Molecular Formula C₇H₁₃N₃[]
Molecular Weight 139.2 g/mol []
Boiling Point 233.2°C at 760 mmHg[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal company.[2][3][4][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8][9]

Experimental Protocol: Waste Segregation and Packaging

  • Designate as Hazardous Waste: Treat all quantities of this compound, including contaminated labware, as hazardous waste.[10][11]

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[7][10] The container must be in good condition with a secure lid.[10]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[7][10] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[3][12]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7][9][10] Do not use abbreviations.[7][9] The label should also include the date of waste generation and the principal investigator's name and contact information.[9]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[11][13] Ensure secondary containment is used to prevent spills.[10][11]

Disposal Workflow

G A Identify Waste: This compound B Select Compatible, Leak-Proof Container A->B C Segregate from Incompatible Chemicals B->C D Transfer Waste to Container E Securely Seal Container D->E F Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information E->F G Store in Designated Satellite Accumulation Area H Arrange for Pickup by Certified Waste Disposal Company G->H I Complete Waste Manifest Paperwork H->I

Caption: Workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as regular trash.

Experimental Protocol: Triple Rinsing

  • Initial Rinse: Rinse the empty container three times with a suitable solvent capable of removing the chemical residue.[10][11]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste along with the chemical itself.[10][11]

  • Final Rinse: After the solvent rinse, wash the container with soap and water.

  • Disposal: Once decontaminated, deface or remove the original label and dispose of the container in the regular trash.[11]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, absorb the spilled material with an inert substance (e.g., vermiculite, sand, or earth).[2] Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[11][12] Do not allow the product to enter drains.[1][2]

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guidance for Handling 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. The following procedural guidance is designed to supplement, not replace, institutional safety protocols and to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a substance with the following hazards[1]:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[3]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[3]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[3]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Operational Plan: Handling and Storage

A systematic approach to handling this compound is critical for maintaining a safe research environment.

Workflow for Handling:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep1 Don all required PPE prep2 Prepare work area in a certified chemical fume hood prep1->prep2 prep3 Ensure all necessary equipment is present prep2->prep3 exp1 Carefully weigh the required amount of the compound prep3->exp1 exp2 Dissolve the compound in the appropriate solvent exp1->exp2 exp3 Carry out the chemical reaction within the fume hood exp2->exp3 exp4 Monitor the reaction as per the experimental protocol exp3->exp4 clean1 Quench the reaction and work up as required exp4->clean1 clean2 Properly label and store all products and waste clean1->clean2 clean3 Decontaminate all surfaces and equipment clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Workflow for handling this compound.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[2][5]

  • Store in a cool, dry place.[6]

  • Keep away from strong oxidizing agents.[5]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Disposal Protocol:

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal coll1 Collect waste in a suitable, closed container coll2 Label container with 'Hazardous Waste' and contents coll1->coll2 stor1 Store waste container in a designated accumulation area coll2->stor1 stor2 Keep container closed except when adding waste stor1->stor2 disp1 Arrange for disposal through institutional EHS stor2->disp1 disp2 Do not dispose of in regular trash or down the drain disp1->disp2

Protocol for the disposal of chemical waste.

Container Disposal:

  • Empty containers should be thoroughly rinsed with a suitable solvent.[7]

  • The first rinsate must be collected and disposed of as hazardous waste.[7]

  • Subsequent rinses of containers for highly toxic chemicals may also need to be collected as hazardous waste.[7]

  • Follow institutional guidelines for the disposal of rinsed, empty chemical containers.

Spill Management:

In the event of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment and avoid dust formation.[1] Sweep up and shovel the material, placing it in a suitable, closed container for disposal without creating dust.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.